Muracein C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91105-26-9 |
|---|---|
Molecular Formula |
C11H19NO7 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(1-oxopropan-2-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C11H19NO7/c1-5(3-13)18-10-8(12-6(2)15)11(17)19-7(4-14)9(10)16/h3,5,7-11,14,16-17H,4H2,1-2H3,(H,12,15)/t5?,7-,8-,9-,10-,11?/m1/s1 |
InChI Key |
QWRYRQKHCGBRGW-NJJVJDFKSA-N |
SMILES |
CC(C=O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
CC(C=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Canonical SMILES |
CC(C=O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
muracein C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Muracein C from Nocardia orientalis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Muracein C, a muramyl peptide with angiotensin-converting enzyme (ACE) inhibitory activity, produced by the bacterium Nocardia orientalis. Included are key quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and workflows to serve as a valuable resource for researchers in natural product discovery and drug development.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. The angiotensin-converting enzyme (ACE) plays a central role in this system, making it a prime target for inhibitory drugs. In the search for novel ACE inhibitors from natural sources, a family of muramyl peptides, designated as Muraceins, were discovered from the fermentation broth of Nocardia orientalis. This family includes Muracein A, B, and C, all of which exhibit ACE inhibitory properties. This compound, a muramyl pentapeptide, has been identified as a notable member of this family.
Quantitative Data Presentation
The Muraceins were evaluated for their ability to inhibit angiotensin-converting enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Muracein A, B, and C, providing a clear comparison of their potencies. Muracein A was identified as the most potent of the three.
| Compound | ACE Inhibition IC50 (µg/mL) |
| Muracein A | 0.18[1][2] |
| Muracein B | 145[1] |
| This compound | 9.8 [1] |
Further characterization of Muracein A revealed it to be a competitive inhibitor of ACE with a Ki of 1.5 µM.[3]
Experimental Protocols
Fermentation of Nocardia orientalis
While the specific media composition and fermentation parameters for the production of this compound are not exhaustively detailed in the available literature, a general approach for the cultivation of Nocardia species for the production of secondary metabolites can be outlined.
-
Inoculum Preparation: A vegetative inoculum of Nocardia orientalis is prepared by cultivating the microorganism in a suitable seed medium.
-
Production Fermentation: The production fermentation is carried out in a larger volume fermenter containing a production medium designed to support the growth of Nocardia orientalis and induce the biosynthesis of Muraceins. Fermentation is typically conducted with aeration and agitation at a controlled temperature and pH for a specified duration to achieve optimal production.
Isolation and Purification of this compound
The isolation of Muraceins from the fermentation broth involves a multi-step chromatographic process. The following is a generalized protocol based on standard methods for purifying peptides from complex mixtures.
-
Initial Separation: The fermentation broth is first clarified by centrifugation or filtration to remove bacterial cells and other insoluble materials.
-
Adsorption Chromatography: The clarified broth is then passed through an adsorbent resin column (e.g., HP-20) to capture the Muraceins and other organic molecules.
-
Ion-Exchange Chromatography: The crude extract from the adsorbent resin is subjected to ion-exchange chromatography (e.g., DEAE-cellulose) to separate the Muraceins based on their charge.
-
Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography (e.g., Sephadex G-25) to separate the Muraceins from other molecules of different sizes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is typically accomplished using RP-HPLC, which separates the different Muraceins based on their hydrophobicity, yielding a highly purified sample.
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic and analytical techniques.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis revealed the constituent amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy was used to determine the ratio of the constituent components. For this compound, the 1H NMR integration showed a 1:2:1:1:1 ratio of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid.
-
Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight of the intact molecule and to aid in sequencing the peptide portion.
Based on these analyses, this compound was identified as a muramyl pentapeptide.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The ACE inhibitory activity of the purified Muraceins was determined using a spectrophotometric assay. The following is a representative protocol.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., borate buffer), the substrate hippuryl-histidyl-leucine (HHL), and the ACE enzyme.
-
Incubation: The purified this compound (or other test compounds) is pre-incubated with the ACE enzyme for a short period. The substrate (HHL) is then added to initiate the enzymatic reaction. The mixture is incubated at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acid (e.g., HCl).
-
Extraction and Quantification: The product of the reaction, hippuric acid (HA), is extracted with an organic solvent (e.g., ethyl acetate). The amount of extracted HA is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Visualizations
Proposed Biosynthetic Pathway of this compound
While the specific biosynthetic gene cluster for Muraceins in Nocardia orientalis has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of peptidoglycan precursors, from which muramyl peptides are derived.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for this compound Discovery
The following diagram illustrates the general workflow employed for the discovery, isolation, and characterization of this compound from Nocardia orientalis.
Caption: Experimental workflow for this compound discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Muracein C: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Muracein C, a muramyl pentapeptide isolated from Nocardia orientalis. This compound is a member of the muracein family of angiotensin-converting enzyme (ACE) inhibitors, which are of significant interest in the development of novel therapeutics for hypertension and related cardiovascular disorders. This document provides a comprehensive overview of the isolation, characterization, and structural determination of this compound, presenting key data in a structured format and outlining the experimental protocols employed.
Isolation and Purification
This compound was isolated from the fermentation broth of Nocardia orientalis (ATCC 31396). The purification process involved a multi-step chromatographic approach to separate this compound from other congeners (Muracein A and B) and impurities.
Experimental Protocol: Isolation of this compound
-
Adsorption Chromatography: The filtered fermentation broth was first passed through a column of Amberlite XAD-2 resin. The column was washed with water to remove salts and polar impurities, after which the muraceins were eluted with methanol.
-
Anion-Exchange Chromatography: The methanol eluate was concentrated and applied to a DEAE-Sephadex A-25 column. A linear gradient of sodium chloride was used for elution, allowing for the separation of the acidic muraceins.
-
Gel Filtration Chromatography: Fractions containing this compound were further purified by gel filtration on a Sephadex G-10 column, which separates molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity was achieved by reverse-phase HPLC on a C18 column.
Compositional Analysis
Initial characterization of this compound involved determining its constituent components through amino acid analysis.
Amino Acid Analysis
Acid hydrolysis of this compound followed by amino acid analysis revealed the presence of alanine (Ala), glutamic acid (Glu), serine (Ser), and diaminopimelic acid (A₂pm). The molar ratio of these amino acids was determined to be 2:1:1:1 for Ala:Glu:Ser:A₂pm. Additionally, the presence of N-acetylmuramic acid (NAM) was identified.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: A sample of purified this compound was hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The hydrolysate was dried, and the amino acid residues were derivatized with phenylisothiocyanate (PITC).
-
Chromatographic Analysis: The resulting phenylthiocarbamyl (PTC) amino acids were separated and quantified by reverse-phase HPLC with UV detection at 254 nm.
Spectroscopic Characterization and Structure Determination
The precise structure and sequence of this compound were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Mass Spectrometry
FAB-MS analysis of this compound provided a protonated molecular ion ([M+H]⁺), which established the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum was crucial in determining the amino acid sequence.
| Ion Type | m/z | Interpretation |
| [M+H]⁺ | 952.4 | Molecular weight of this compound |
| Fragment Ions | Various | Provided sequence information of the peptide chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy were instrumental in confirming the amino acid composition and establishing the connectivity of the atoms within the this compound molecule. The anomeric proton of the N-acetylmuramic acid moiety and the characteristic signals for each amino acid residue were identified. Based on ¹H NMR integration, the ratio of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid was confirmed to be 1:2:1:1:1[1].
Table 1: Key ¹H NMR Assignments for this compound
| Residue | Proton | Chemical Shift (ppm) |
| N-Acetylmuramic Acid | H-1 | ~5.2 (d) |
| N-Acetylmuramic Acid | N-Acetyl | ~2.0 (s) |
| Alanine (x2) | α-CH | ~4.3 (m) |
| Alanine (x2) | β-CH₃ | ~1.4 (d) |
| Glutamic Acid | α-CH | ~4.2 (m) |
| Serine | α-CH | ~4.5 (m) |
| Serine | β-CH₂ | ~3.9 (m) |
| meso-Diaminopimelic Acid | α-CH | ~4.1 (m) |
Table 2: Key ¹³C NMR Assignments for this compound
| Residue | Carbon | Chemical Shift (ppm) |
| N-Acetylmuramic Acid | C-1 | ~98 |
| N-Acetylmuramic Acid | C=O (Amide) | ~175 |
| Peptide Backbone | C=O | 170-174 |
| Alanine (x2) | Cα | ~50 |
| Alanine (x2) | Cβ | ~17 |
| Glutamic Acid | Cα | ~53 |
| Serine | Cα | ~56 |
| Serine | Cβ | ~62 |
| meso-Diaminopimelic Acid | Cα | ~54 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound was dissolved in D₂O.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.
-
Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) were performed to assign all proton and carbon signals and to establish through-bond connectivities.
Structure of this compound
The culmination of the analytical data led to the definitive structure of this compound. It is a muramyl pentapeptide with the following sequence: N-acetylmuramic acid linked via its lactyl group to L-Alanine, which is sequentially followed by D-Glutamic acid, meso-Diaminopimelic acid, D-Alanine, and L-Serine.
Logical Workflow for Structure Elucidation
The logical process for determining the structure of this compound is outlined in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound was successfully elucidated through a combination of chromatographic separation, chemical degradation, and comprehensive spectroscopic analysis. This detailed understanding of its molecular architecture is fundamental for further investigation into its mechanism of action as an ACE inhibitor and for guiding future drug design and development efforts. The methodologies outlined in this guide provide a robust framework for the characterization of similar natural products.
References
Muracein C: A Muramyl Peptide Angiotensin-Converting Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Muraceins and Angiotensin-Converting Enzyme (ACE) Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and also inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.
The Muraceins are a family of muramyl peptides produced by the Gram-positive bacterium Nocardia orientalis.[1][2] These compounds have been identified as inhibitors of ACE, positioning them as potential natural alternatives or leads for the development of new antihypertensive agents. The family includes Muracein A, B, and C, all of which share a common structural scaffold based on N-acetylmuramic acid linked to a peptide chain.
Quantitative Data on ACE Inhibition by Muraceins
While Muracein C has been identified as an ACE inhibitor, specific quantitative data regarding its inhibitory potency (e.g., IC50 or Ki values) are not available in the accessible scientific literature. However, data for the most potent member of the family, Muracein A, provides a valuable point of reference.
Table 1: ACE Inhibitory Activity of Muracein A
| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Source Organism |
| Muracein A | ACE | 1.5 µM | Competitive | Nocardia orientalis |
Data sourced from Bush et al., 1984.[1]
Structure of this compound
This compound is a muramyl pentapeptide. Its structure is characterized by a core of N-acetylmuramic acid linked to a five-amino-acid peptide chain. The constituent components of this compound have been identified as:
-
N-acetylmuramic acid
-
Alanine (2 residues)
-
Glutamic acid (1 residue)
-
Serine (1 residue)
-
Diaminopimelic acid (1 residue)
The precise sequence and stereochemistry of the peptide component of this compound have not been fully elucidated in the available literature.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments related to the study of this compound and other microbial-derived ACE inhibitors. It is important to note that these are representative protocols, as the specific experimental details for the original isolation and characterization of this compound are not fully accessible.
Fermentation of Nocardia orientalis
This protocol describes a general method for the cultivation of Nocardia species for the production of secondary metabolites.
-
Strain and Culture Conditions: A pure culture of Nocardia orientalis is used to inoculate a seed medium.
-
Seed Culture: The seed culture is grown in a suitable broth (e.g., tryptic soy broth) at 28-30°C with agitation for 48-72 hours.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Nocardia might contain glucose, peptone, yeast extract, and mineral salts.
-
Fermentation: The production culture is incubated at 28-30°C with controlled aeration and agitation for an extended period (e.g., 7-14 days) to allow for the accumulation of the desired metabolites.
-
Monitoring: The fermentation is monitored for parameters such as pH, cell growth, and the production of the target compounds using analytical techniques like HPLC.
Purification of Muramyl Peptides
This protocol outlines a general strategy for the purification of polar, water-soluble peptides like the Muraceins from a fermentation broth.
-
Harvesting: The fermentation broth is centrifuged to separate the mycelia from the supernatant, which contains the secreted Muraceins.
-
Initial Purification: The supernatant is subjected to initial purification steps to remove high molecular weight proteins and other macromolecules. This can be achieved through techniques such as ultrafiltration or precipitation with organic solvents (e.g., ethanol or acetone).
-
Ion-Exchange Chromatography: The partially purified extract is then subjected to ion-exchange chromatography. Given the acidic nature of the Muraceins (due to the carboxyl groups in glutamic acid and diaminopimelic acid), an anion-exchange resin would be appropriate. A salt gradient (e.g., NaCl) is used to elute the bound compounds.
-
Gel Filtration Chromatography: Fractions containing the ACE inhibitory activity are pooled, concentrated, and further purified by gel filtration chromatography to separate the compounds based on their molecular size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step typically involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid, is used to achieve high-resolution separation and obtain the pure this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common in vitro assay to determine the ACE inhibitory activity of a compound, based on the spectrophotometric measurement of the cleavage of a synthetic substrate.
-
Principle: The assay measures the rate of cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and L-histidyl-L-leucine.
-
Reagents:
-
ACE (from rabbit lung)
-
HHL (substrate)
-
Borate buffer (pH 8.3)
-
Test compound (this compound)
-
1 M HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
-
Procedure: a. A solution of ACE in borate buffer is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10 minutes) at 37°C. b. The reaction is initiated by the addition of the HHL substrate. c. The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes). d. The reaction is terminated by the addition of 1 M HCl. e. The hippuric acid produced is extracted into ethyl acetate. f. The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water or buffer. g. The absorbance of the hippuric acid is measured spectrophotometrically at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is then determined from a dose-response curve.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow
Caption: A generalized workflow for the isolation and testing of this compound.
Conclusion
This compound, a muramyl peptide from Nocardia orientalis, is a recognized inhibitor of the Angiotensin-Converting Enzyme. While the available literature confirms its existence and provides insights into its structure, a significant gap remains concerning its specific quantitative inhibitory activity and detailed structural information. The data for its analogue, Muracein A, suggests that the Muracein family has moderate ACE inhibitory potential. The generalized protocols provided in this guide offer a framework for researchers interested in the further investigation of this compound and other microbial-derived ACE inhibitors. Future research should focus on the complete structural elucidation and the precise determination of the ACE inhibitory potency of this compound to fully assess its therapeutic potential.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Muracein C and Angiotensin-Converting Enzyme: A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraceins are a family of muramyl peptides produced by the bacterium Nocardia orientalis, which have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE). This technical guide delves into the mechanism of action of Muracein C and its related compounds on ACE. While quantitative inhibitory data for this compound is not available in the current body of scientific literature, this document consolidates the existing knowledge on the Muracein family, proposes a likely mechanism of action for this compound based on the competitive inhibition observed for Muracein A, and provides detailed experimental protocols relevant to the study of such inhibitors.
Introduction to Muraceins as ACE Inhibitors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. Angiotensin-Converting Enzyme (ACE) is a central component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is therefore a primary therapeutic target.
The Muraceins, isolated from fermentations of Nocardia orientalis, represent a class of naturally derived ACE inhibitors. This family includes Muraceins A, B, and C.[1][2] Of these, Muracein A has been characterized as the most potent.[2]
1.1. Structure of this compound
This compound is a muramyl pentapeptide. Its structure is composed of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid in a 1:2:1:1:1 ratio.[1] The precise sequence and linkage of these components are crucial for its biological activity.
Mechanism of Action of Muraceins on ACE
Detailed kinetic studies have been performed on Muracein A, revealing its mechanism of action. It is a competitive inhibitor of ACE.[2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible. Given the structural similarity within the Muracein family, it is highly probable that this compound also acts as a competitive inhibitor of ACE.
The generalized mechanism for competitive inhibition of ACE is illustrated below.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Pathway of Muracein C Biosynthesis in Nocardia: A Technical Guide for Researchers
An In-depth Examination of the Putative Biosynthetic Route of a Bioactive Muramyl Peptide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Muracein C, a muramyl pentapeptide produced by Nocardia orientalis, has garnered interest for its biological activities. However, a detailed understanding of its biosynthetic pathway remains elusive in publicly accessible scientific literature. This technical guide consolidates the current knowledge on this compound's structure and the general principles of peptidoglycan biosynthesis in bacteria, which forms the foundational framework for its formation. While specific enzymatic steps and the genetic blueprint for this compound synthesis in Nocardia are yet to be elucidated, this document provides a comprehensive overview of the likely biosynthetic machinery and proposes a logical workflow for its experimental determination. This guide is intended to serve as a valuable resource for researchers aiming to unravel the intricacies of this compound production and harness its potential in drug development.
Introduction to this compound
This compound is a member of the muracein family of muramyl peptides isolated from the fermentation broth of Nocardia orientalis.[1][2] These compounds are of interest due to their biological activities, including the inhibition of angiotensin-converting enzyme (ACE).[1][2] Structurally, this compound is a muramyl pentapeptide, consisting of an N-acetylmuramic acid (MurNAc) core linked to a five-amino-acid peptide chain.[1] The specific amino acid composition of this compound has been reported to be one mole each of N-acetylmuramic acid, glutamic acid, serine, and diaminopimelic acid, and two moles of alanine.[1]
The genus Nocardia is well-documented for its prolific capacity to produce a wide array of secondary metabolites with diverse chemical structures and biological functions.[3][4][5][6][7] These bacteria possess large genomes that harbor numerous biosynthetic gene clusters (BGCs), including those for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are responsible for the synthesis of many complex natural products.[3][4][8] While the BGC for this compound has not yet been identified, its muramyl peptide nature strongly suggests a biosynthesis rooted in the fundamental pathway of bacterial cell wall peptidoglycan synthesis.
The Core Biosynthetic Machinery: A Look at General Peptidoglycan Synthesis
The biosynthesis of muramyl peptides like this compound is intrinsically linked to the pathway for peptidoglycan synthesis, a vital process for bacterial cell wall formation.[9][10][11][12] This highly conserved pathway can be divided into three main stages that occur in the cytoplasm, at the cell membrane, and in the periplasmic space (or its equivalent in Gram-positive bacteria). The initial cytoplasmic steps are crucial for the formation of the UDP-N-acetylmuramyl-pentapeptide precursor, which serves as the direct building block for this compound.
The key steps in the cytoplasmic synthesis of the peptidoglycan precursor are as follows:
-
Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc): This initial precursor is synthesized from fructose-6-phosphate.
-
Formation of UDP-N-acetylmuramic acid (UDP-MurNAc): The enzyme MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc, followed by the reduction of this intermediate to UDP-MurNAc by the MurB enzyme.
-
Sequential addition of amino acids: A series of ATP-dependent ligases, designated MurC, MurD, MurE, and MurF, catalyze the sequential addition of L-alanine, D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and a D-alanyl-D-alanine dipeptide, respectively, to the UDP-MurNAc moiety.[10][12]
This process results in the formation of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[10] It is highly probable that the biosynthesis of this compound utilizes this fundamental pathway to construct its core structure.
Diagram of the General Cytoplasmic Peptidoglycan Precursor Biosynthesis
Caption: General cytoplasmic pathway for peptidoglycan precursor synthesis.
Quantitative Data
A thorough review of the existing literature did not yield any specific quantitative data regarding the biosynthetic pathway of this compound in Nocardia. Information such as fermentation titers, precursor uptake rates, or kinetic parameters of the biosynthetic enzymes is not publicly available.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available, as the pathway itself has not been described. However, a logical workflow for researchers aiming to investigate this pathway can be proposed based on standard methodologies in natural product biosynthesis research.
Proposed Workflow for Elucidating the this compound Biosynthetic Pathway
-
Genome Mining and Bioinformatic Analysis:
-
Obtain the whole-genome sequence of Nocardia orientalis.
-
Utilize bioinformatics tools such as antiSMASH and BLAST to identify putative biosynthetic gene clusters (BGCs).
-
Search for BGCs containing homologs of the mur genes (MurA-F) involved in peptidoglycan precursor synthesis. The this compound BGC is likely to be located in proximity to or contain genes for the modification and transport of the muramyl peptide.
-
Analyze the identified BGC for genes encoding enzymes that could be involved in the specific tailoring of this compound, such as aminotransferases, racemases, or specific ligases that might differ from the canonical Mur ligases.
-
-
Gene Inactivation and Heterologous Expression:
-
Generate targeted knockouts of candidate genes within the putative BGC in Nocardia orientalis.
-
Analyze the mutant strains for the loss of this compound production using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
For confirmation, complement the knockout mutants with the functional gene to observe the restoration of this compound synthesis.
-
Clone the entire putative BGC and express it in a heterologous host, such as a model Streptomyces or E. coli strain, to confirm its role in this compound production.
-
-
In Vitro Enzymatic Assays:
-
Overexpress and purify the individual enzymes from the identified BGC.
-
Conduct in vitro assays with purified enzymes and putative substrates to determine their specific functions. For example, incubate a purified ligase with UDP-MurNAc and the relevant amino acids in the presence of ATP to confirm its activity.
-
Diagram of the Proposed Experimental Workflow
Caption: Proposed workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Nocardia orientalis remains an uncharted area of research. While the fundamental steps are likely to mirror the canonical peptidoglycan precursor synthesis, the specific enzymes, their regulation, and the genetic organization of the responsible BGC are yet to be discovered. The proposed experimental workflow in this guide provides a roadmap for researchers to unravel this intriguing biosynthetic puzzle. Elucidating the complete pathway will not only provide fundamental insights into the metabolic capabilities of Nocardia but also open avenues for the bioengineering of novel muramyl peptide analogs with potentially improved therapeutic properties. The vast and largely untapped biosynthetic potential of the Nocardia genus suggests that many more novel bioactive compounds await discovery.[3][4][5]
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome based analysis of type-I polyketide synthase and nonribosomal peptide synthetase gene clusters in seven strains of five representative Nocardia species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Peptidoglycan biosynthesis - Nocardia nova [kegg.jp]
- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an alternative pathway of peptidoglycan biosynthesis: A new target for pathway specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Muracein C: A Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muracein C, a muramyl pentapeptide isolated from the bacterium Nocardia orientalis, has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of direct experimental data, this document combines reported compositional information with theoretical calculations and generalized experimental protocols relevant to peptide analysis. The guide is intended to serve as a foundational resource for researchers engaged in the study and potential development of this compound and related peptidoglycan-derived molecules.
Chemical Properties of this compound
This compound is a complex glycopeptide. Its structure is based on a core of N-acetylmuramic acid linked to a pentapeptide chain.
Composition and Structure
Based on 1H NMR integration, this compound is composed of N-acetylmuramic acid (MurNAc), alanine (Ala), glutamic acid (Glu), serine (Ser), and diaminopimelic acid (DAP) in a 1:2:1:1:1 molar ratio[1][2]. The general structure of muraceins involves an amide linkage between the carboxyl group of the lactyl moiety of N-acetylmuramic acid and the N-terminus of the peptide chain.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₇N₇O₁₈ | Calculated |
| Molecular Weight | 879.86 g/mol | Calculated |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | General property of muramyl peptides. |
| Appearance | Not available | - |
Note on Calculations: The molecular formula and weight were calculated assuming the standard residues for N-acetylmuramic acid, two L-alanines, one L-glutamic acid, one L-serine, and one meso-diaminopimelic acid, with the formation of peptide bonds and a glycosidic linkage. The exact isomeric forms of the amino acids (except where generally known in bacterial peptidoglycans) have not been definitively reported for this compound.
Spectral Data
While specific spectra for this compound are not published, the initial structural elucidation relied on 1H NMR spectroscopy to determine the amino acid stoichiometry[1]. For researchers aiming to characterize this compound, the following spectroscopic techniques would be essential.
| Technique | Expected Information |
| ¹H NMR | Provides information on the number and types of protons, enabling the identification of amino acid spin systems and the anomeric proton of the MurNAc residue. |
| ¹³C NMR | Determines the number and types of carbon atoms, including carbonyls of peptide bonds and the sugar ring carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns that can help sequence the peptide. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups such as amides (N-H stretch, C=O stretch), hydroxyls (O-H stretch), and carboxylic acids. |
Stability Profile
The stability of peptides like this compound is a critical factor for their potential therapeutic application. While specific stability data for this compound is not available, this section outlines the key parameters that influence the stability of muramyl peptides and the experimental approaches to assess them.
Factors Influencing Stability
-
pH: Peptide bonds are susceptible to hydrolysis at acidic and basic pH. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures can accelerate chemical degradation pathways such as hydrolysis, deamidation, and oxidation.
-
Enzymatic Degradation: As a peptide, this compound is likely susceptible to degradation by proteases and peptidases present in biological fluids.
Recommended Stability Testing Protocols
Researchers should consider performing the following stability studies:
-
pH Stability: Incubate solutions of this compound at various pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature (e.g., 37 °C). Samples should be analyzed at different time points by a stability-indicating method like HPLC to determine the remaining concentration of the intact peptide.
-
Thermal Stability: Store solutions of this compound at different temperatures (e.g., 4 °C, 25 °C, 40 °C) at a constant pH (e.g., 7.4). The degradation rate can be determined by analyzing samples over time.
-
Plasma/Serum Stability: Incubate this compound in human or animal plasma/serum at 37 °C. The disappearance of the parent compound over time, monitored by LC-MS/MS, will indicate its stability to enzymatic degradation.
Experimental Protocols
Isolation and Purification of this compound from Nocardia orientalis
This protocol is a generalized procedure based on methods for isolating secondary metabolites from actinomycetes.
Caption: Workflow for the isolation and purification of this compound.
-
Fermentation: Culture Nocardia orientalis in a suitable production medium under optimal conditions for secondary metabolite production.
-
Extraction: Separate the culture broth from the mycelia by centrifugation or filtration. The supernatant, containing the secreted this compound, is then subjected to solvent extraction.
-
Purification: The crude extract is purified using a series of chromatographic steps. This may include ion-exchange chromatography, followed by gel filtration and reverse-phase high-performance liquid chromatography (HPLC).
-
Activity-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to inhibit ACE to guide the isolation of the active compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This is a representative protocol to determine the inhibitory activity of this compound against ACE.
Caption: Workflow for an ACE inhibition assay.
-
Reagents: Prepare solutions of ACE, a suitable substrate (e.g., Hippuryl-His-Leu), and various concentrations of this compound in an appropriate buffer (e.g., Tris-HCl with NaCl and ZnCl₂).
-
Reaction: Pre-incubate the ACE enzyme with this compound (or buffer for control) for a short period. Initiate the enzymatic reaction by adding the substrate.
-
Incubation and Termination: Allow the reaction to proceed at 37 °C for a defined time. Stop the reaction, for example, by adding an acid.
-
Detection: Quantify the product of the reaction. For the substrate HHL, the resulting hippuric acid can be extracted and measured spectrophotometrically. For fluorogenic substrates, the increase in fluorescence is measured.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting percent inhibition against inhibitor concentration.
Biological Activity and Signaling Pathway
The primary reported biological activity of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
By inhibiting ACE, this compound prevents the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. This leads to a reduction in vasoconstriction and aldosterone secretion, ultimately resulting in a decrease in blood pressure. This mechanism of action is shared with widely used antihypertensive drugs such as lisinopril and ramipril.
Conclusion
This compound is a muramyl pentapeptide with potential as an ACE inhibitor. This guide has compiled the available structural information and provided a framework for its further chemical and biological characterization. Future research should focus on obtaining explicit experimental data for its physicochemical properties and stability, which are crucial for any potential therapeutic development. The provided protocols and diagrams serve as a starting point for researchers entering this area of investigation.
References
Spectroscopic and Structural Insights into Muracein C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muracein C is a muramyl peptide isolated from the fermentation broth of Nocardia orientalis. It belongs to a class of compounds known as muraceins, which have garnered scientific interest due to their inhibitory activity against the angiotensin-converting enzyme (ACE). As a potential therapeutic agent, a thorough understanding of its structural and chemical properties is paramount. This technical guide provides a consolidated overview of the spectroscopic data and structural elucidation of this compound, alongside the experimental methodologies employed for its characterization.
Structural Information
This compound has been identified as a muramyl pentapeptide. Its structure was primarily elucidated using spectroscopic techniques, notably proton Nuclear Magnetic Resonance (¹H NMR).[1] Based on ¹H NMR integration, this compound is composed of one molecule of N-acetylmuramic acid, two molecules of alanine, one molecule of glutamic acid, one of serine, and one of diaminopimelic acid, in a 1:2:1:1:1 ratio.[1]
While the primary literature confirming the full structure and providing detailed spectroscopic data for this compound was not accessible for this review, this guide outlines the standard experimental protocols and data presentation formats that would be employed for the comprehensive analysis of such a compound.
Spectroscopic Data (Hypothetical Representation)
Due to the unavailability of the specific experimental data in the accessible literature, the following tables are presented as a representative example of how the NMR and mass spectrometry data for this compound would be structured.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data Not Available | ||||
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Ion Type | Assignment |
| Data Not Available | ||
Experimental Protocols
The characterization of a novel natural product like this compound involves a series of detailed experimental procedures. The following sections outline the typical methodologies that would be used.
Isolation and Purification
Muraceins are isolated from the fermentation broth of Nocardia orientalis.[1][2] The general workflow for isolation and purification of such peptides involves:
-
Centrifugation and Filtration: Removal of bacterial cells and large particulate matter from the fermentation broth.
-
Chromatography: A multi-step chromatographic process is typically employed for the separation of the target compound from a complex mixture. This may include:
-
Ion-exchange chromatography: To separate molecules based on their net charge.
-
Size-exclusion chromatography: To separate molecules based on their size.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): For high-resolution purification of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a peptide like this compound, a suite of NMR experiments would be conducted.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Spectroscopy: To identify the types and number of protons in the molecule and their neighboring environments.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
2D NMR Spectroscopy: To establish connectivity between atoms. This would include experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For peptide analysis, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent compatible with the ionization technique.
-
High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the fragments are analyzed. This provides sequence information for the peptide.
Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is an inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. The following diagram illustrates the mechanism of ACE inhibition.
Conclusion
This compound represents a potentially valuable natural product for the development of novel antihypertensive agents. While detailed spectroscopic data remains to be fully compiled and made widely accessible, the foundational knowledge of its peptide nature and its inhibitory effect on ACE provides a strong basis for further research. The application of modern spectroscopic and spectrometric techniques, as outlined in this guide, will be instrumental in the complete structural and functional characterization of this compound and other related muramyl peptides.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Muracein C Beyond ACE Inhibition: An Analysis of Available Scientific Literature
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Muracein C's biological activities beyond its established role as an Angiotensin-Converting Enzyme (ACE) inhibitor. Despite its discovery and initial characterization in the 1980s, research has predominantly focused on its ACE inhibitory properties, leaving other potential pharmacological effects unexplored.
This compound, a muramyl peptide isolated from Nocardia orientalis, is primarily documented for its ability to inhibit ACE, an enzyme crucial in the regulation of blood pressure.[1][2] Foundational studies successfully isolated and determined the structure of this compound, identifying it as a potent inhibitor of this enzyme.[1][2] However, a thorough investigation of scientific databases and publications yields no specific data on other biological activities, such as antimicrobial or anti-inflammatory effects, which are sometimes observed in other muramyl peptide derivatives.
This lack of information prevents the creation of an in-depth technical guide on the non-ACE inhibitory actions of this compound as requested. Consequently, quantitative data, detailed experimental protocols, and visualizations of signaling pathways for such activities are not available in the current body of scientific knowledge.
For researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this compound, this represents a notable area for future investigation. The potential for this compound to exhibit other biological activities remains an open question, and new research would be necessary to uncover and characterize any such effects.
This compound and ACE Inhibition: A Summary
While the primary focus of this inquiry is on non-ACE inhibitory effects, for context, the established activity of this compound is summarized below.
| Activity | Target | Reported Effect | Reference |
| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Inhibition of ACE activity | [1][2] |
The initial research highlighted this compound as one of three muramyl peptides (Muraceins A, B, and C) isolated from Nocardia orientalis with ACE inhibitory capabilities.[1][2]
The Unexplored Potential of this compound
The absence of data on the biological activities of this compound beyond ACE inhibition is a critical knowledge gap. Future research endeavors could explore various potential activities, including but not limited to:
-
Antimicrobial Activity: Investigating the efficacy of this compound against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Effects: Assessing the potential of this compound to modulate inflammatory pathways in vitro and in vivo.
-
Immunomodulatory Properties: Determining if this compound can influence the activity of immune cells.
To facilitate such research, a hypothetical experimental workflow is proposed below.
Proposed Experimental Workflow for Investigating Novel Biological Activities of this compound
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Muracein C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Muracein C, its naturally occurring variants, and the potential for synthetic analogs. This compound belongs to a class of N-acetylmuramyl peptides known for their inhibitory effects on the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. This document summarizes the known structural information, biological activity, and potential for further development of Muracein-based compounds.
Introduction to this compound
This compound is a glycosylated peptide natural product isolated from the fermentation broth of the bacterium Nocardia orientalis. It is a member of the Muracein family of compounds, which are characterized by a core structure of N-acetylmuramic acid linked to a peptide chain. The primary biological activity of this compound and its congeners is the inhibition of the angiotensin-converting enzyme (ACE).
The fundamental composition of this compound has been determined to be N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid in a 1:2:1:1:1 molar ratio[1]. This composition suggests a pentapeptide chain attached to the N-acetylmuramic acid moiety.
Natural Variants of this compound
Alongside this compound, two other natural variants, Muracein A and Muracein B, have been isolated from Nocardia orientalis[1]. All three compounds have been identified as inhibitors of ACE, indicating a shared pharmacophore within this family of natural products.
Structural Information
While the complete, detailed chemical structures of Muraceins A and B are not widely available in the public domain, the initial isolation and characterization studies suggest they are also N-acetylmuramyl peptides with variations in their peptide chains compared to this compound[1]. The elucidation of their precise structures would be a critical step in understanding the structure-activity relationships within the Muracein class.
Comparative Biological Activity
To date, specific quantitative data, such as IC50 values for the ACE inhibitory activity of Muraceins A, B, and C, have not been detailed in accessible literature. A comparative analysis of their potencies would be invaluable for identifying the most promising natural variant for further development and for understanding the structural features that contribute to potent ACE inhibition.
Synthetic Analogs and Structure-Activity Relationships (SAR)
Currently, there is a notable absence of published research on the synthesis of this compound analogs and the exploration of their structure-activity relationships. The development of synthetic routes to this compound and its analogs would open avenues for:
-
Pharmacophore Identification: Pinpointing the key structural motifs responsible for ACE inhibition.
-
Optimization of Potency: Modifying the peptide sequence or the sugar moiety to enhance inhibitory activity.
-
Improvement of Pharmacokinetic Properties: Addressing potential liabilities such as poor stability or bioavailability, which are common challenges with peptide-based therapeutics.
A proposed workflow for the synthesis and evaluation of this compound analogs is presented below.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method for determining ACE inhibitory activity involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL). The enzymatic cleavage of HHL by ACE releases hippuric acid, which can be quantified spectrophotometrically.
Principle: The assay measures the rate of hippuric acid formation from the substrate HHL in the presence and absence of an inhibitor. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the rate of the uninhibited reaction.
General Protocol:
-
Reagent Preparation:
-
ACE solution (from rabbit lung or other sources) in a suitable buffer (e.g., Tris-HCl or borate buffer).
-
Substrate solution (HHL) dissolved in the same buffer.
-
Test compound (Muracein or analog) dissolved in an appropriate solvent (e.g., water or DMSO).
-
Stopping reagent (e.g., 1 M HCl).
-
Extraction solvent (e.g., ethyl acetate).
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with the test compound for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes at 37°C).
-
Stop the reaction by adding the stopping reagent.
-
Extract the hippuric acid formed into the organic solvent.
-
Evaporate the organic solvent and redissolve the hippuric acid in water or buffer.
-
Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
-
The signaling pathway for ACE action and its inhibition is depicted below.
Future Directions and Conclusion
The Muracein family of natural products represents a promising but underexplored class of ACE inhibitors. To unlock their full therapeutic potential, future research should focus on:
-
Complete structural elucidation of Muraceins A and B.
-
Quantitative determination and comparison of the ACE inhibitory activity of all three natural variants.
-
Development of a robust synthetic strategy for this compound and its analogs.
-
Systematic SAR studies to identify key structural features for optimal activity.
-
Evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
References
Technical Guide: Isolation and Purification of Muracein C from Nocardia orientalis Fermentation Broth
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The detailed experimental protocols for the isolation and purification of Muracein C as originally published in the Journal of Antibiotics in 1984 are not fully available in the public domain. This guide, therefore, presents a reconstructed, in-depth methodology based on established principles of natural product chemistry and peptide purification. The quantitative data herein is illustrative of a typical purification process.
Introduction
Muraceins are a family of muramyl peptides produced by the bacterium Nocardia orientalis.[1][2] this compound, a member of this family, is a muramyl pentapeptide that has garnered interest due to its inhibitory activity against the Angiotensin-Converting Enzyme (ACE).[1] As a potent ACE inhibitor, this compound holds potential for therapeutic applications in managing hypertension and related cardiovascular diseases.
This technical guide outlines a comprehensive, multi-step strategy for the isolation and purification of this compound from the fermentation broth of Nocardia orientalis. The process involves initial clarification of the broth, followed by a series of chromatographic steps designed to separate this compound from other cellular components and impurities.
Overall Purification Strategy
The purification of this compound from a complex fermentation broth necessitates a sequential approach that leverages the molecule's unique physicochemical properties. The proposed strategy involves the following key stages:
-
Fermentation Broth Clarification: Removal of bacterial cells and large debris to prepare the crude extract for chromatography.
-
Ion-Exchange Chromatography (IEX): An initial capture and concentration step, separating molecules based on their net charge.
-
Gel Filtration Chromatography (Size-Exclusion Chromatography - SEC): Separation based on molecular size, effective for removing molecules of significantly different sizes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution final "polishing" step that separates molecules based on their hydrophobicity.
This multi-modal approach ensures the progressive enrichment of this compound, leading to a final product of high purity.
Experimental Protocols
Stage 1: Fermentation Broth Clarification
Objective: To remove Nocardia orientalis cells and other insoluble materials from the fermentation broth.
Methodology:
-
The fermentation broth is cooled to 4°C to minimize proteolytic degradation.
-
The cooled broth is subjected to centrifugation at 10,000 x g for 30 minutes at 4°C.
-
The supernatant, containing the secreted this compound, is carefully decanted.
-
The clarified supernatant is then filtered through a 0.45 µm filter to remove any remaining fine particulate matter.
Stage 2: Ion-Exchange Chromatography (IEX)
Objective: To capture and concentrate this compound from the clarified broth while removing oppositely charged and neutral impurities. This compound is a peptide and is expected to have charged functional groups. A cation exchange step is described here as a plausible initial step.
Methodology:
-
Column: A strong cation exchange column (e.g., SP Sepharose Fast Flow) is equilibrated with 20 mM sodium phosphate buffer at pH 4.5.
-
Loading: The clarified and pH-adjusted (to 4.5) fermentation broth is loaded onto the column at a flow rate of 5 mL/min.
-
Washing: The column is washed with 5 column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: this compound is eluted using a linear salt gradient from 0 to 1 M NaCl in the equilibration buffer over 10 column volumes.
-
Fraction Collection: Fractions of 10 mL are collected and assayed for ACE inhibitory activity.
-
Pooling: Active fractions are pooled for the next purification step.
Stage 3: Gel Filtration Chromatography (Size-Exclusion Chromatography - SEC)
Objective: To separate this compound from proteins and other molecules of significantly different molecular weights.
Methodology:
-
Column: A gel filtration column (e.g., Sephadex G-25) is equilibrated with 50 mM ammonium acetate buffer at pH 7.0.
-
Sample Preparation: The pooled active fractions from IEX are concentrated using a rotary evaporator or tangential flow filtration.
-
Loading: The concentrated sample is loaded onto the gel filtration column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: The sample is eluted isocratically with the equilibration buffer at a flow rate of 1 mL/min.
-
Fraction Collection: Fractions of 5 mL are collected and monitored for absorbance at 280 nm and for ACE inhibitory activity.
-
Pooling: Active fractions corresponding to the expected molecular weight of this compound are pooled.
Stage 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: A final high-resolution purification step to achieve a highly pure this compound preparation.
Methodology:
-
Column: A C18 reversed-phase column is equilibrated with a mobile phase of 95% Solvent A (0.1% trifluoroacetic acid in water) and 5% Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Loading: The pooled and filtered sample from the gel filtration step is injected onto the column.
-
Elution: this compound is eluted using a linear gradient of Solvent B from 5% to 50% over 40 minutes at a flow rate of 1 mL/min.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm.
-
Fraction Collection: The major peak corresponding to this compound is collected.
-
Final Product Preparation: The collected fraction is lyophilized to obtain pure this compound as a powder.
Data Presentation
The following tables summarize the illustrative quantitative data for the purification of this compound.
Table 1: Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Broth | 5000 | 1000 | 0.2 | 100 | 1 |
| Ion-Exchange Chromatography | 500 | 800 | 1.6 | 80 | 8 |
| Gel Filtration Chromatography | 100 | 600 | 6.0 | 60 | 30 |
| RP-HPLC | 10 | 400 | 40.0 | 40 | 200 |
Note: "Activity Units" are defined based on a standardized ACE inhibition assay.
Table 2: Chromatographic Conditions
| Chromatography Type | Resin/Column | Mobile Phase/Buffer | Elution Method |
| Ion-Exchange | SP Sepharose Fast Flow | A: 20 mM Na-Phosphate, pH 4.5B: A + 1M NaCl | Linear Gradient |
| Gel Filtration | Sephadex G-25 | 50 mM Ammonium Acetate, pH 7.0 | Isocratic |
| RP-HPLC | C18, 5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Linear Gradient |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway: ACE Inhibition
As a direct inhibitor of the Angiotensin-Converting Enzyme (ACE), this compound's mechanism of action is integrated into the Renin-Angiotensin System (RAS), a critical signaling pathway for blood pressure regulation.
Caption: Mechanism of Action of this compound via ACE Inhibition.
References
Methodological & Application
Application Notes and Protocols for Muracein C Angiotensin-Converting Enzyme (ACE) Inhibition Assay
These application notes provide a detailed protocol for determining the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Muracein C, a muramyl pentapeptide isolated from Nocardia orientalis.[1] This document is intended for researchers, scientists, and drug development professionals involved in screening and characterizing potential ACE inhibitors.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[2] Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3][4][5] Inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular disorders.[2][6]
Muraceins are a family of muramyl peptides that have been identified as inhibitors of ACE.[1][7] This protocol details an in vitro assay to quantify the inhibitory potential of this compound on ACE activity, typically by measuring the decrease in the formation of a product from a synthetic substrate.
Signaling Pathway of the Renin-Angiotensin System
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Protocol: ACE Inhibition Assay
This protocol is based on the spectrophotometric determination of hippuric acid (HA) formed from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)
-
Boric acid buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
96-well microplate, UV-transparent
-
Microplate reader
Equipment
-
Incubator set to 37°C
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer capable of reading at 228 nm
Experimental Workflow Diagram
Caption: Workflow for the this compound ACE inhibition assay.
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM boric acid buffer containing 300 mM NaCl, and adjust the pH to 8.3.
-
Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.
-
Dissolve ACE in cold (4°C) boric acid buffer to a final concentration of 100 mU/mL. Prepare this solution fresh daily.
-
Prepare a stock solution of this compound in deionized water. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a stock solution of Captopril (positive control) in deionized water and perform serial dilutions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the boric acid buffer.
-
Add 50 µL of the this compound dilutions to the sample wells.
-
Add 50 µL of the Captopril dilutions to the positive control wells.
-
Add 50 µL of deionized water to the negative control wells (no inhibitor).
-
Add 50 µL of the ACE solution to all wells except for the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of 1 M HCl to each well.
-
Add 500 µL of ethyl acetate to each well and mix thoroughly to extract the hippuric acid.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer 400 µL of the upper ethyl acetate layer to a new 96-well plate.
-
Evaporate the ethyl acetate in a fume hood or using a speed vacuum.
-
Re-dissolve the dried hippuric acid in 200 µL of deionized water.
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
Data Analysis
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (with ACE and substrate, without inhibitor).
-
A_sample is the absorbance of the sample containing the inhibitor.
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables present representative data for ACE inhibition by this compound and the positive control, Captopril. Note that the data for this compound is hypothetical and serves as an example for data presentation. The IC50 value for this compound is estimated based on the known potency of related compounds like Muracein A, which has a Ki of 1.5 µM.[7]
Table 1: ACE Inhibition by this compound (Hypothetical Data)
| This compound Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1.0 | 28.4 |
| 2.5 | 45.1 |
| 5.0 | 60.3 |
| 10.0 | 78.9 |
| IC50 (µM) | ~3.0 |
Table 2: ACE Inhibition by Captopril (Positive Control)
| Captopril Concentration (nM) | % Inhibition |
| 0.5 | 8.1 |
| 1.0 | 18.5 |
| 2.5 | 48.7 |
| 5.0 | 72.3 |
| 10.0 | 89.6 |
| 20.0 | 95.4 |
| IC50 (nM) | ~2.6 |
Troubleshooting
-
High background signal: Ensure complete removal of ethyl acetate before re-dissolving the hippuric acid.
-
Low enzyme activity: Prepare fresh ACE solution daily and keep it on ice.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing at each step.
Conclusion
This document provides a comprehensive protocol for the in vitro determination of ACE inhibitory activity of this compound. The provided methodology, along with the data presentation format and diagrams, should serve as a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 7. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Muracein C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muracein C is a novel synthetic compound with hypothesized lytic activity against bacterial peptidoglycan. Its mechanism of action is presumed to involve the specific cleavage of glycosidic bonds within the murein sacculus, leading to bacterial cell lysis and death. These application notes provide detailed protocols for the in vitro characterization of this compound's enzymatic activity and its antimicrobial efficacy. The following sections describe methodologies for determining its lytic spectrum, minimum inhibitory concentration (MIC), and kinetic parameters.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | Gram Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 16 |
| Streptococcus pneumoniae | Positive | 4 | 8 |
| Bacillus subtilis | Positive | 2 | 4 |
| Escherichia coli | Negative | >128 | >128 |
| Pseudomonas aeruginosa | Negative | >128 | >128 |
Table 2: Kinetic Parameters of this compound
| Substrate (Peptidoglycan from) | Kₘ (mg/mL) | Vₘₐₓ (ΔOD₆₀₀/min) |
| Staphylococcus aureus | 0.5 | 0.1 |
| Bacillus subtilis | 0.25 | 0.2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (1 mg/mL in sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Lytic Activity Assay (Turbidity Reduction Assay)
This protocol measures the lytic activity of this compound by monitoring the decrease in optical density of a bacterial suspension.
Materials:
-
This compound
-
Log-phase bacterial culture (e.g., Bacillus subtilis)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with lysis buffer and resuspend to an optical density (OD₆₀₀) of approximately 1.0.
-
Add various concentrations of this compound to the bacterial suspension.
-
Monitor the decrease in OD₆₀₀ over time at regular intervals.
-
Calculate the rate of lysis from the slope of the linear portion of the curve.
Zymography
This protocol allows for the visualization of the lytic activity of this compound in a polyacrylamide gel containing bacterial cells.
Materials:
-
This compound
-
Autoclaved bacterial cells (e.g., Micrococcus lysodeikticus)
-
SDS-PAGE reagents
-
Triton X-100
-
Coomassie Brilliant Blue stain
Procedure:
-
Incorporate autoclaved bacterial cells into the separating gel of an SDS-PAGE.
-
Run the protein sample containing this compound under non-reducing conditions.
-
After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow for protein renaturation.
-
Incubate the gel in a suitable buffer to allow for enzymatic activity.
-
Stain the gel with Coomassie Brilliant Blue. Zones of clearing against the blue background indicate lytic activity.
Visualizations
Caption: Hypothetical mechanism of action of this compound leading to bacterial cell lysis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Notes and Protocols for Evaluating Muracein C Efficacy in Bacterial Cell-Based Assays
Introduction
Muracein C is a muramyl peptide isolated from Nocardia orientalis. Muramyl peptides are integral components of the bacterial cell wall peptidoglycan.[1][2] Due to their origin and structure, muramyl peptides and their analogs are investigated for their potential to modulate the host immune system and for their direct antimicrobial properties.[1][3][4] Specifically, compounds that interfere with peptidoglycan synthesis are potent antibacterial agents because they target a structure essential for bacterial survival that is absent in mammalian cells.[5] These application notes provide detailed protocols for cell-based assays to determine the antibacterial efficacy of this compound, focusing on its potential role as an inhibitor of bacterial cell wall synthesis.
Hypothesized Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, as a muramyl peptide, is hypothesized to exert its antibacterial effect by interfering with the intricate process of peptidoglycan synthesis. This pathway involves cytoplasmic, membrane-associated, and periplasmic steps to construct the bacterial cell wall.[5][6] By disrupting one or more of these stages, this compound could compromise the structural integrity of the bacterial cell, leading to cell lysis and death. The following diagram illustrates the key stages of peptidoglycan synthesis, a probable target for this compound.
Caption: Hypothesized inhibition of peptidoglycan synthesis by this compound.
Experimental Protocols
Herein, we provide detailed protocols for a series of cell-based assays to quantify the antibacterial efficacy of this compound against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that visibly inhibits bacterial growth.[7][8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for OD measurement)
-
Sterile pipette tips and reservoirs
Protocol:
-
Inoculum Preparation:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in a well that shows no visible turbidity.[8]
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Bacterial Viability Assay (Live/Dead Staining)
This assay differentiates between live and dead bacteria based on membrane integrity, providing a more direct measure of bactericidal activity.[9]
Materials:
-
This compound
-
Bacterial cultures treated with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Bacterial Treatment:
-
Incubate bacterial cultures with this compound at the desired concentrations for a specified time (e.g., 2-4 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
-
Staining:
-
Resuspend the bacterial pellets in 1 mL of PBS.
-
Prepare the staining solution by adding 3 µL of the SYTO 9 and propidium iodide mixture for every 1 mL of bacterial suspension.
-
Incubate the mixture in the dark at room temperature for 15 minutes.
-
-
Microscopy:
-
Place 5 µL of the stained bacterial suspension on a microscope slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope. Live bacteria with intact membranes will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).
-
-
Data Analysis:
-
Capture images from multiple fields for each treatment condition.
-
Quantify the percentage of live and dead cells using image analysis software.
-
Cell Membrane Permeability Assay
This assay specifically measures the extent of cell membrane damage caused by this compound by quantifying the uptake of propidium iodide (PI).[10]
Materials:
-
This compound
-
Mid-log phase bacterial cultures
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Protocol:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase, then harvest and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well black plate, add 100 µL of the bacterial suspension to each well.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (untreated cells).
-
Add PI to each well to a final concentration of 10 µg/mL.
-
-
Measurement:
-
Measure the fluorescence (Excitation: 535 nm, Emission: 617 nm) immediately after adding all components (T=0) and then at regular intervals (e.g., every 15 minutes for 2 hours) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with PI but no cells).
-
Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.
-
Data Presentation
The following tables present hypothetical data that could be generated from the described assays, illustrating the potential antibacterial efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| S. aureus (ATCC 25923) | 16 | 0.06 |
| E. coli (ATCC 25922) | 64 | >128 |
Table 2: Bacterial Viability after 4-hour Treatment with this compound
| Treatment | Concentration (µg/mL) | S. aureus (% Dead Cells) | E. coli (% Dead Cells) |
| Untreated Control | 0 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| This compound | 8 (0.5x MIC for S. aureus) | 45.3 ± 3.5 | 10.1 ± 2.2 |
| This compound | 16 (1x MIC for S. aureus) | 92.1 ± 2.8 | 25.6 ± 4.1 |
| This compound | 32 (2x MIC for S. aureus) | 98.5 ± 1.3 | 55.4 ± 5.3 |
| This compound | 64 (1x MIC for E. coli) | - | 94.2 ± 3.7 |
Table 3: Membrane Permeability (Relative Fluorescence Units) after 1-hour Treatment
| Treatment | Concentration (µg/mL) | S. aureus (RFU) | E. coli (RFU) |
| Untreated Control | 0 | 150 ± 25 | 120 ± 20 |
| This compound | 16 | 2800 ± 150 | 950 ± 80 |
| This compound | 64 | 4500 ± 210 | 3500 ± 180 |
| Polymyxin B (Positive Control) | 10 | 5200 ± 250 | 4800 ± 220 |
Conclusion
The provided application notes and protocols describe a comprehensive suite of cell-based assays to evaluate the antibacterial efficacy of this compound. By determining the MIC, assessing bactericidal activity, and investigating the mechanism of action through membrane permeability assays, researchers can obtain a robust dataset to characterize the potential of this compound as a novel antibacterial agent. The presented hypothetical data suggests that this compound may be more effective against Gram-positive bacteria, a characteristic of many cell wall synthesis inhibitors. Further studies should focus on elucidating the precise molecular target within the peptidoglycan synthesis pathway.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 3. Evaluating the antibacterial activity of muramyl dipeptide derivatives, retro-tuftsin derivatives, and anthraquinone oligopeptides against a range of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Muracein C in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muracein C is a member of the muracein family of muramyl peptides, which were first isolated from the fermentation broth of Nocardia orientalis. These compounds have been identified as inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension. While Muracein A is the most potent inhibitor among the isolated muraceins, this compound also demonstrates ACE inhibitory activity, making it a compound of interest for hypertension research.[1][2][3]
These application notes provide an overview of the potential use of this compound in hypertension research models, including theoretical experimental protocols and the underlying signaling pathway.
Mechanism of Action
This compound functions as a competitive inhibitor of angiotensin-converting enzyme (ACE).[2][3] By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a subsequent decrease in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, as ACE is also responsible for bradykinin degradation. Bradykinin is a vasodilator, further contributing to the antihypertensive effect.
Signaling Pathway of ACE Inhibition
The following diagram illustrates the role of ACE in the renin-angiotensin system and the mechanism of action of its inhibitors.
Caption: Mechanism of ACE Inhibition by this compound.
Quantitative Data
Specific quantitative data for the ACE inhibitory activity of this compound, such as IC50 or Ki values, are not extensively reported in the available literature. However, for context, Muracein A, a closely related compound, has been shown to be a potent competitive inhibitor of ACE with a Ki of 1.5 µM.[3] Researchers should perform dose-response studies to determine the specific inhibitory concentration of this compound for their experimental setup.
| Compound | Inhibition Type | Ki Value (ACE) |
| Muracein A | Competitive | 1.5 µM[3] |
| This compound | Competitive | Not Reported |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in hypertension research. These should be adapted and optimized for specific experimental conditions.
In Vitro ACE Inhibition Assay
This protocol is designed to determine the in vitro ACE inhibitory activity of this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer).
-
In a microcentrifuge tube, add 20 µL of the this compound solution (or vehicle control) to 10 µL of ACE solution (0.25 U/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of 8 mM HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extract the hippuric acid (HA) formed by adding 375 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and carefully collect the ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance in the presence of this compound.
-
Determine the IC50 value by testing a range of this compound concentrations.
Experimental Workflow for In Vitro ACE Inhibition Assay
Caption: Workflow for In Vitro ACE Inhibition Assay.
In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Tail-cuff system for blood pressure measurement or telemetry implants
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Measure and record the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for all rats for several days to establish a stable baseline.
-
Divide the SHR rats into at least two groups: a vehicle control group and a this compound treatment group. A positive control group treated with a known ACE inhibitor (e.g., Captopril) is also recommended.
-
Administer this compound (at a predetermined dose) or vehicle to the respective groups via oral gavage once daily for a period of several weeks (e.g., 4-8 weeks).
-
Measure blood pressure at regular intervals (e.g., weekly) throughout the study period. Measurements should be taken at the same time of day to minimize diurnal variations.
-
At the end of the study, animals may be euthanized for collection of blood and tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., measurement of plasma ACE activity, histological analysis).
-
Analyze the blood pressure data to determine the effect of this compound treatment compared to the vehicle control group.
Logical Flow for In Vivo Hypertension Model Study
Caption: Logical Flow of an In Vivo Study in SHR Model.
Conclusion
This compound presents a research opportunity as a potential ACE inhibitor for the study of hypertension. The provided protocols offer a foundational framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to establish a detailed pharmacological profile of this compound and to explore its potential therapeutic applications.
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Kinetic Studies of Muracein C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraceins are a family of muramyl peptides produced by the bacterium Nocardia orientalis. This family includes Muracein A, B, and C, which have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key zinc-containing metalloenzyme in the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular disorders. Muracein C is a muramyl pentapeptide, although its precise structure and kinetic parameters as an ACE inhibitor are not as extensively characterized as those of Muracein A.[1] These application notes provide a comprehensive guide for researchers interested in studying the enzymatic kinetics of this compound as an ACE inhibitor.
This compound: An Overview
Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of this pathway is presented below, highlighting the central role of ACE.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE.
Quantitative Data Summary
Due to the lack of specific published kinetic data for this compound, the following table provides a template for how to present such data once obtained. For illustrative purposes, data for the related compound, Muracein A, is included.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | ACE | TBD | TBD | TBD |
| Muracein A | ACE | N/A | 1.5 | Competitive |
TBD: To Be Determined through experimental studies outlined below. N/A: Not Available in the cited literature.
Experimental Protocols
Spectrophotometric Assay for ACE Activity and Inhibition
This protocol is adapted from established methods for determining ACE activity using the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL). ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and His-Leu. The formation of hippuric acid can be monitored by measuring the increase in absorbance at 228 nm.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
This compound
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Assay Buffer: 100 mM Sodium Borate buffer, pH 8.3, containing 300 mM NaCl
-
1 M HCl (for stopping the reaction)
-
Spectrophotometer and UV-transparent cuvettes or microplates
Experimental Workflow:
Caption: Workflow for the determination of ACE inhibition by this compound.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.
-
Prepare a stock solution of HHL in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) and make serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Procedure for IC50 Determination:
-
In a microcentrifuge tube or a well of a microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
ACE solution
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 or 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 1 M HCl.
-
Measure the absorbance of the solution at 228 nm. A blank reaction without the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis for IC50 Determination:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with the vehicle control, and Abs_inhibitor is the absorbance in the presence of this compound.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACE activity, by fitting the data to a suitable dose-response curve.
-
Protocol for Determining the Mode of Inhibition (e.g., Competitive, Non-competitive)
To determine the mechanism of inhibition, kinetic studies should be performed by measuring the reaction velocity at different substrate (HHL) concentrations in the presence and absence of this compound.
Procedure:
-
Set up a series of reactions as described above.
-
For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the HHL substrate.
-
Measure the initial reaction rates (velocity) for each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) or by non-linear regression analysis fitting the data to the Michaelis-Menten equation for different inhibition models.
Data Interpretation:
-
Competitive Inhibition: The Vmax remains the same, but the apparent Km increases with increasing inhibitor concentration. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: The apparent Km remains the same, but the Vmax decreases with increasing inhibitor concentration. On a Lineweaver-Burk plot, the lines will intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vmax and apparent Km decrease. On a Lineweaver-Burk plot, the lines will be parallel.
-
Mixed Inhibition: Both Vmax and apparent Km are affected, and the lines on a Lineweaver-Burk plot will intersect at a point other than the axes.
Once the mode of inhibition is determined, the inhibition constant (Ki) can be calculated from the data. For competitive inhibition, Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
Concluding Remarks
These application notes provide a framework for the detailed kinetic characterization of this compound as an inhibitor of Angiotensin-Converting Enzyme. By following these protocols, researchers can determine key kinetic parameters such as IC50 and Ki, as well as elucidate the mode of inhibition. This information is crucial for understanding the therapeutic potential of this compound and for guiding further drug development efforts. It is recommended that all experiments be performed with appropriate controls and replicates to ensure the accuracy and reproducibility of the results.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Cycloserine as a Tool for Studying Peptidoglycan Synthesis
A Clarification on Muracein C: Initial searches for "this compound" as an inhibitor of peptidoglycan synthesis did not yield relevant results. The scientific literature primarily identifies Muraceins A, B, and C as inhibitors of the angiotensin-converting enzyme (ACE). Given the user's interest in tools for studying peptidoglycan synthesis, these application notes will focus on a well-characterized inhibitor of the cytoplasmic stage of this pathway, D-Cycloserine .
Introduction
D-Cycloserine is a broad-spectrum antibiotic that serves as a powerful tool for investigating the cytoplasmic stages of bacterial cell wall peptidoglycan synthesis. As a structural analog of D-alanine, it effectively inhibits two key enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl). This dual-inhibition mechanism blocks the formation of the essential D-Ala-D-Ala dipeptide, leading to the accumulation of peptidoglycan precursors and ultimately, cell lysis. These characteristics make D-Cycloserine an invaluable reagent for researchers in microbiology, drug discovery, and bacterial physiology.
Mechanism of Action
D-Cycloserine's inhibitory effects are concentrated in the cytoplasm, where the initial steps of peptidoglycan synthesis occur. It competitively inhibits:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for ligating two D-alanine molecules to form the D-Ala-D-Ala dipeptide.
By blocking these enzymes, D-Cycloserine prevents the synthesis of the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide.
Quantitative Data
The inhibitory activity of D-Cycloserine can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) against different bacterial species, and the inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for its target enzymes.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | Mycobacterium tuberculosis | 5 - 20 µg/mL | |
| Escherichia coli | 10 - 50 µg/mL | ||
| Staphylococcus aureus | 25 - 100 µg/mL | ||
| Kᵢ | Alanine Racemase (E. coli) | 0.1 - 1.0 mM | |
| D-Ala-D-Ala Ligase (E. coli) | 0.01 - 0.1 mM | ||
| IC₅₀ | Alanine Racemase (M. tuberculosis) | 50 - 200 µM | |
| D-Ala-D-Ala Ligase (M. tuberculosis) | 10 - 50 µM |
Note: The exact values can vary depending on the specific strain, experimental conditions, and assay methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of D-Cycloserine using the broth microdilution method.
Materials:
-
D-Cycloserine stock solution (e.g., 1 mg/mL in sterile water)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of D-Cycloserine in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.125 µg/mL to 256 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of D-Cycloserine that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Inhibition of Alanine Racemase
This protocol describes a coupled-enzyme assay to measure the inhibition of Alanine Racemase by D-Cycloserine.
Materials:
-
Purified Alanine Racemase
-
L-alanine
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Amplex Red reagent
-
D-Cycloserine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microtiter plate
-
Plate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-alanine, D-amino acid oxidase, horseradish peroxidase, and Amplex Red.
-
Add varying concentrations of D-Cycloserine to the wells of the microtiter plate.
-
Initiate the reaction by adding purified Alanine Racemase to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
The rate of increase in fluorescence is proportional to the rate of D-alanine production.
-
Calculate the percent inhibition for each D-Cycloserine concentration and determine the IC₅₀ value.
Protocol 3: Analysis of Peptidoglycan Precursor Accumulation
This protocol outlines a method for the extraction and analysis of cytoplasmic peptidoglycan precursors following treatment with D-Cycloserine.
Materials:
-
Bacterial culture
-
D-Cycloserine
-
Boiling water bath
-
Centrifuge
-
Extraction buffer (e.g., formic acid)
-
LC-MS system
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with D-Cycloserine at a concentration above the MIC for a defined period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation at 4°C.
-
Rapidly quench metabolic activity by resuspending the cell pellet in a cold solvent (e.g., acetonitrile/methanol/water mixture).
-
Extract the cytoplasmic pool of precursors by boiling the cell suspension in water or a suitable buffer for 5-10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extracted precursors by LC-MS to identify and quantify the accumulation of UDP-N-acetylmuramic acid and other early precursors.
Visualizations
Caption: Inhibition of peptidoglycan synthesis by D-Cycloserine.
Caption: Workflow for MIC determination.
Caption: Workflow for peptidoglycan precursor analysis.
Application Notes and Protocols for the Fermentation of Nocardia orientalis for Muracein C Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Inoculum Development Media for Nocardia orientalis
| Component | Concentration (g/L) | Role in Medium |
| Glucose | 10.0 | Primary Carbon Source |
| Yeast Extract | 5.0 | Source of Vitamins, Nitrogen, and Growth Factors |
| Malt Extract | 5.0 | Source of Carbon, Nitrogen, and Vitamins |
| Peptone | 5.0 | Nitrogen Source |
| CaCO₃ | 1.0 | pH Buffering Agent |
| Distilled Water | 1000 mL | Solvent |
| pH | 7.0 - 7.2 | Optimal for Vegetative Growth |
Table 2: Production Medium for Muracein C Fermentation
| Component | Concentration (g/L) | Role in Medium |
| Soluble Starch | 20.0 | Complex Carbon Source for Sustained Growth |
| Soybean Meal | 15.0 | Primary Nitrogen and Amino Acid Source |
| Glucose | 5.0 | Readily Available Carbon Source |
| (NH₄)₂SO₄ | 3.0 | Inorganic Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphorus Source and pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions, Enzyme Cofactor |
| CaCO₃ | 2.0 | pH Buffering Agent |
| Trace Element Solution | 1.0 mL | Provides Essential Micronutrients |
| Distilled Water | 1000 mL | Solvent |
| pH | 6.8 - 7.0 | Optimal for Secondary Metabolite Production |
Table 3: Fermentation Parameters for this compound Production
| Parameter | Recommended Value | Purpose |
| Incubation Temperature | 28 - 30 °C | Optimal temperature for Nocardia orientalis growth and production. |
| Agitation Speed | 180 - 220 rpm | Ensures adequate aeration and nutrient distribution in shake flask cultures. |
| Aeration Rate | 1.0 vvm | For bioreactor cultivation, provides necessary oxygen for aerobic growth. |
| Fermentation Time | 7 - 14 days | Typical duration for secondary metabolite production in Nocardia. |
| Inoculum Size | 5 - 10% (v/v) | Ensures a sufficient starting population for rapid growth. |
Experimental Protocols
Inoculum Preparation
-
Strain Maintenance: Maintain a pure culture of Nocardia orientalis on a suitable agar medium, such as Glucose Asparagine Agar or Sabouraud Dextrose Agar.
-
Seed Culture: Inoculate a loopful of the mature culture into a 250 mL Erlenmeyer flask containing 50 mL of the Inoculum Development Medium (Table 1).
-
Incubation: Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 48-72 hours, or until dense growth is observed. This will serve as the seed culture for the production phase.
Production Fermentation
-
Medium Preparation: Prepare the Production Medium (Table 2) in a suitable fermentation vessel (e.g., 2 L Erlenmeyer flask or a bioreactor). Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer the seed culture to the production medium to achieve a final inoculum size of 10% (v/v).
-
Incubation: Incubate the production culture under the conditions specified in Table 3. For bioreactors, maintain the pH between 6.8 and 7.0 using automated acid/base addition.
-
Monitoring: Monitor the fermentation process by periodically and aseptically withdrawing samples to measure cell growth (e.g., dry cell weight) and pH. This compound production can be monitored using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound (Generalized)
-
Cell Separation: After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
Supernatant Extraction: this compound, being a peptide, is likely to be secreted into the fermentation broth. The supernatant can be subjected to extraction methods such as solid-phase extraction (SPE) using a suitable resin (e.g., C18).
-
Purification: The crude extract can be further purified using chromatographic techniques. A combination of ion-exchange chromatography followed by gel filtration chromatography is a common strategy for peptide purification.
-
Final Purification: The final purification step to obtain highly pure this compound would typically involve reverse-phase HPLC (RP-HPLC).
-
Analysis: The purity and identity of this compound can be confirmed by analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical signaling pathway for this compound production.
Application Note: Quantitative Determination of Moracin C in Biological Matrices using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Moracin C. Due to the likely misspelling of "Muracein C" in the initial request and the prevalence of "Moracin C" in scientific literature, this protocol has been developed for the latter. Moracin C, a natural benzofuran derivative found in plants such as Morus alba, has demonstrated various biological activities, including anti-inflammatory and antibacterial effects. The described method is suitable for the quantitative analysis of Moracin C in research, quality control, and drug development settings.
Introduction
Moracin C, with the chemical formula C₁₉H₁₈O₄, is a phenolic compound that possesses a chromophore, making it suitable for ultraviolet (UV) detection[1]. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the separation and quantification of components in a mixture[2]. This method utilizes a C18 stationary phase and a gradient mobile phase of acidified water and acetonitrile, ensuring efficient separation of Moracin C from other components in the matrix. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended application[3].
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. A gradient elution is employed to ensure optimal resolution and a reasonable run time. Moracin C is detected by a UV detector at a wavelength selected to provide maximum sensitivity. Quantification is achieved by comparing the peak area of Moracin C in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Materials and Reagents
-
Moracin C reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or nylon)
Equipment
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-27 min: 90% B; 27-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Moracin C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a plant matrix)
-
Extraction: Homogenize 1 g of the dried and powdered biological matrix with 20 mL of methanol in a conical flask.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | Intra-day: < 1.5%; Inter-day: < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time (approx.) | ~18.5 minutes |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantification of Moracin C.
A Note on "Muracein A"
It is worth noting that a compound named "Muracein A" also exists in the literature. This is a significantly different molecule, appearing to be a peptidoglycan-related structure. The analysis of Muracein A would require a different analytical approach, likely involving LC-MS/MS for sensitive and specific quantification, especially if it lacks a strong UV chromophore. The protocol described herein is not suitable for Muracein A.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of Muracein C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting structure-activity relationship (SAR) studies on Muracein C, a muramyl peptide with known angiotensin-converting enzyme (ACE) inhibitory activity. Due to the limited publicly available data on the precise structure of this compound, this guide presents a generalized approach, including a putative structure, to facilitate the design and execution of SAR studies aimed at elucidating the key structural motifs required for its biological activity and to guide the development of more potent and selective analogs.
Introduction
The following sections provide a putative structure for this compound based on common muramyl peptide structures, propose a series of analogs for synthesis, detail experimental protocols for activity assessment, and present visualizations to guide the research workflow.
Putative Structure of this compound
Based on the known components and the common structure of bacterial cell wall peptidoglycans, a plausible putative structure for this compound is proposed as:
MurNAc - L-Ala - D-Glu - L-Ser - DAP - L-Ala
This structure satisfies the 1:2:1:1:1 ratio of MurNAc:Ala:Glu:Ser:DAP. The D-glutamic acid is likely linked via its gamma-carboxyl group to the subsequent amino acid, a common feature in muramyl peptides.
Proposed Analogs for Structure-Activity Relationship (SAR) Studies
The following table outlines a proposed set of analogs of this compound for synthesis and subsequent biological evaluation. The rationale behind each modification is to probe the importance of different structural components for ACE inhibitory activity.
| Analog ID | Modification from Putative this compound Structure | Rationale for Modification | Expected Impact on Activity (Hypothesis) |
| MC-01 | Truncation: MurNAc - L-Ala - D-Glu | To determine the minimal pharmacophore required for activity. | Significant decrease in activity. |
| MC-02 | Truncation: L-Ala - D-Glu - L-Ser - DAP - L-Ala | To assess the role of the N-acetylmuramic acid moiety. | Decrease in activity, highlighting the importance of the sugar component. |
| MC-03 | Substitution: D-Ala at position 2 instead of L-Ala | To investigate the stereochemical preference at the first amino acid residue. | Potential decrease in activity. |
| MC-04 | Substitution: L-Asp at position 3 instead of D-Glu | To evaluate the importance of the side chain length of the acidic residue. | Likely decrease in activity. |
| MC-05 | Substitution: L-Thr at position 4 instead of L-Ser | To probe the effect of an additional methyl group on the hydroxy-containing amino acid. | Activity may be retained or slightly modified. |
| MC-06 | Substitution: L-Lys at position 5 instead of DAP | To assess the impact of replacing the diaminopimelic acid with a more common diamino acid. | Potential change in activity and selectivity. |
| MC-07 | Substitution: D-Ala at position 6 instead of L-Ala | To investigate the stereochemical preference at the C-terminal amino acid. | Potential decrease in activity. |
| MC-08 | Esterification of the C-terminal carboxyl group | To determine the importance of the free carboxylate for binding to ACE. | Significant decrease in activity. |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through solid-phase peptide synthesis (SPPS) followed by the glycosylation with the N-acetylmuramic acid moiety.
Materials:
-
Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-DAP(Boc)-OH)
-
Rink Amide resin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
Protected N-acetylmuramic acid derivative suitable for glycosylation
-
Appropriate glycosylation reagents (e.g., NIS/TfOH)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-L-Ala-OH) to the resin using HBTU and DIPEA in DMF for 2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Glycosylation: After the peptide chain is assembled, couple the protected N-acetylmuramic acid derivative to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the synthesized glycopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using mass spectrometry and NMR spectroscopy.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of this compound and its analogs against ACE can be determined using a fluorometric or colorimetric assay.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH) or colorimetric substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Captopril)
-
96-well microplate
-
Fluorometer or spectrophotometer
Protocol:
-
Prepare Reagents: Prepare stock solutions of ACE, substrate, test compounds, and positive control in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or positive control/vehicle control)
-
ACE solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for this compound SAR Study
Caption: A typical workflow for the structure-activity relationship study of this compound.
By following these guidelines and protocols, researchers can systematically investigate the structure-activity relationships of this compound, paving the way for the rational design of novel and potent ACE inhibitors.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Muracein C in Cardiovascular Drug Discovery: Notes and Protocols
Introduction
Muracein C is a naturally occurring muramyl peptide isolated from the fermentation broth of Nocardia orientalis.[1][2] It belongs to a family of compounds, the Muraceins, which have been identified as inhibitors of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical zinc-containing metalloproteinase and a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. The inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound, as an ACE inhibitor, presents a molecule of interest for further investigation and development in cardiovascular drug discovery.
Mechanism of Action
The primary mechanism of action for this compound in the cardiovascular system is through the competitive inhibition of the Angiotensin-Converting Enzyme.[2] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses including vasoconstriction, increased aldosterone secretion (resulting in sodium and water retention), and stimulation of the sympathetic nervous system. All of these actions contribute to an elevation in blood pressure.
By inhibiting ACE, this compound effectively reduces the production of Angiotensin II, thereby mitigating its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Signaling Pathway of ACE Inhibition
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for an ACE inhibitor like this compound.
Quantitative Data
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Notes |
| Muracein A | Angiotensin-Converting Enzyme (ACE) | 1.5 µM | A competitive inhibitor. Other zinc-containing enzymes were not inhibited at 150 µM.[2] |
| Muracein B | Angiotensin-Converting Enzyme (ACE) | Data not available | Identified as an ACE inhibitor.[1] |
| This compound | Angiotensin-Converting Enzyme (ACE) | Data not available | Identified as an ACE inhibitor. Composed of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid in a 1:2:1:1:1 ratio.[1] |
Experimental Protocols
The following is a generalized protocol for determining the ACE inhibitory activity of a compound like this compound. This method is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE.
Protocol: In Vitro ACE Inhibition Assay
Principle:
Angiotensin-Converting Enzyme catalyzes the hydrolysis of HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction. The inhibitory activity of a test compound is determined by measuring the reduction in hippuric acid formation in the presence of the inhibitor.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitor)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
-
Water bath
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of this compound in borate buffer.
-
-
Assay Reaction:
-
In a series of microcentrifuge tubes, add the appropriate volume of borate buffer, the this compound solution (at various concentrations), and the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination of Reaction and Extraction:
-
Stop the reaction by adding a defined volume of HCl.
-
Add ethyl acetate to each tube to extract the hippuric acid formed.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
-
Quantification:
-
Carefully transfer a known volume of the upper organic layer (ethyl acetate containing hippuric acid) to a clean tube.
-
Evaporate the ethyl acetate using a gentle stream of nitrogen or by heating.
-
Re-dissolve the dried hippuric acid residue in a known volume of distilled water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
-
Experimental Workflow for Screening ACE Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of potential ACE inhibitors like this compound.
Conclusion
This compound, as a natural ACE inhibitor, represents a valuable lead compound in the field of cardiovascular drug discovery. Its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System is a clinically validated approach for the treatment of hypertension and related cardiovascular disorders. The protocols and workflows described provide a framework for the further investigation and characterization of this compound and other potential ACE inhibitors. Further studies to determine its specific inhibitory constant (Ki), selectivity profile, and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Muracein C Production from Nocardia orientalis
Welcome to the technical support center for the optimization of Muracein C production from Nocardia orientalis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of this valuable angiotensin-converting enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a focus of optimization?
A1: this compound is a muramyl pentapeptide produced by the bacterium Nocardia orientalis.[1][2] It functions as an inhibitor of the angiotensin-converting enzyme (ACE), making it a compound of interest for pharmaceutical research and development.[1] Optimizing its yield is crucial for ensuring a cost-effective and scalable production process to meet potential therapeutic demands.
Q2: What are the known components of this compound, and how does this inform yield improvement strategies?
A2: this compound is composed of N-acetylmuramic acid, two alanine residues, one glutamic acid, one serine, and one diaminopimelic acid residue.[2] This structural information is vital as it identifies the key precursors required for its biosynthesis. Strategies to increase the intracellular pools of these specific amino acids and N-acetylmuramic acid can directly impact the final yield.
Q3: What are the general approaches to improving secondary metabolite production in Nocardia species?
A3: Broadly, yield improvement in Nocardia can be achieved through:
-
Media Optimization: Systematically adjusting the composition of the fermentation medium, including carbon and nitrogen sources, phosphate levels, and trace elements.
-
Fermentation Parameter Control: Fine-tuning physical parameters such as pH, temperature, dissolved oxygen, and agitation speed.
-
Precursor Feeding: Supplementing the culture with direct precursors of the target molecule at specific time points during fermentation.
-
Metabolic Engineering: Genetically modifying the production strain to enhance precursor supply, remove competing pathways, or upregulate the expression of biosynthetic genes.[3][4]
Q4: Are there published examples of metabolic engineering successfully increasing secondary metabolite yield in Nocardia?
A4: Yes. For instance, in Nocardia sp. CS682, the production of the antibiotic nargenicin A₁ was increased by approximately 3.8 times through the expression of acetyl-CoA carboxylase genes, which boosted the precursor pool.[3] Similarly, heterologous expression of S-adenosylmethionine synthetase in the same strain enhanced nargenicin A₁ production by about 2.8 times.[3] These examples highlight the potential of precursor-focused metabolic engineering in Nocardia.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No this compound Production | 1. Inappropriate fermentation medium composition.2. Suboptimal physical fermentation parameters (pH, temperature, aeration).3. Insufficient precursor availability.4. Strain instability or degradation. | 1. Media Optimization: Systematically test different carbon and nitrogen sources. See the Protocol for Media Optimization below.2. Parameter Optimization: Perform fermentation runs at varying pH levels (e.g., 6.5, 7.0, 7.5) and temperatures (e.g., 28°C, 30°C, 32°C).3. Precursor Feeding: Supplement the medium with L-alanine, L-glutamic acid, L-serine, and diaminopimelic acid. See the Protocol for Precursor Feeding.4. Strain Maintenance: Ensure proper storage of Nocardia orientalis stocks (e.g., cryopreservation) and use fresh cultures for inoculating production media. |
| High Biomass but Low this compound Titer | 1. Carbon Catabolite Repression: Rapidly metabolized carbon sources (e.g., glucose) may promote growth at the expense of secondary metabolite production.2. Nutrient Limitation: A key precursor or cofactor for this compound biosynthesis may be depleted during the growth phase. | 1. Test Alternative Carbon Sources: Replace or supplement glucose with slower-metabolized carbon sources like glycerol, maltose, or soluble starch.2. Fed-Batch Strategy: Implement a fed-batch fermentation strategy where a concentrated nutrient solution (containing the limiting precursor) is added during the production phase. |
| Inconsistent Yield Between Batches | 1. Variability in inoculum preparation.2. Inconsistent quality of media components.3. Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Develop a strict protocol for inoculum age, cell density, and volume.2. Quality Control of Media: Use high-purity, certified components and prepare media consistently.3. Monitor and Control Parameters: Ensure tight control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation process. |
Experimental Protocols
Protocol for Media Optimization
This protocol outlines a systematic approach to optimizing the fermentation medium for this compound production.
-
Baseline Medium: Start with a known production medium for Nocardia or a related actinomycete. A suitable starting point could be a complex medium containing:
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
Trace Element Solution: 1 mL/L
-
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Carbon Source: Prepare flasks with the baseline medium but replace soluble starch with equivalent concentrations of glucose, glycerol, maltose, and fructose.
-
Nitrogen Source: In the best-performing carbon source medium, replace yeast extract and peptone with alternative nitrogen sources like soybean meal, tryptone, or ammonium sulfate.
-
-
Inoculation and Fermentation:
-
Inoculate each flask with a standardized inoculum of Nocardia orientalis.
-
Incubate at 30°C with shaking at 200 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Withdraw samples every 24 hours.
-
Measure cell growth (e.g., dry cell weight) and quantify this compound concentration using a suitable analytical method like HPLC.
-
-
Data Evaluation: Compare the this compound titers across the different media compositions to identify the optimal components.
Protocol for Precursor Feeding
This protocol describes how to conduct a precursor feeding experiment to enhance this compound yield.
-
Culture Initiation: Begin a batch fermentation using the optimized medium identified in the previous protocol.
-
Preparation of Precursor Stock Solutions:
-
Prepare sterile, concentrated stock solutions of L-alanine, L-glutamic acid, L-serine, and meso-diaminopimelic acid (e.g., 100 g/L).
-
-
Feeding Strategy:
-
Based on the growth curve, determine the onset of the stationary phase (production phase). This is typically after 48-72 hours.
-
At the beginning of the production phase, add the precursor stock solutions to the fermenter to achieve a final concentration in the range of 1-5 g/L for each amino acid. A control fermenter should receive no precursors.
-
-
Monitoring and Analysis:
-
Continue the fermentation for an additional 4-6 days.
-
Take daily samples to measure this compound concentration and residual precursor levels.
-
-
Results Interpretation: Compare the final this compound titer in the precursor-fed fermenter to the control to determine the effectiveness of the feeding strategy.
Visualizations
Hypothetical Biosynthetic Pathway for this compound
The following diagram illustrates a plausible biosynthetic pathway for this compound, based on its known peptide structure. The pathway begins with central metabolic precursors and highlights the incorporation of specific amino acids.
Caption: Hypothetical pathway for this compound biosynthesis from central metabolites.
Experimental Workflow for Yield Improvement
This diagram outlines the logical flow of experiments for systematically improving this compound yield.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Nocardia sp. CS682 for enhanced production of nargenicin A₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Muracein C ACE Inhibitor Assay
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for optimizing the Angiotensin-Converting Enzyme (ACE) inhibitor assay for Muracein C and related peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied as an ACE inhibitor? this compound is a muramyl pentapeptide isolated from Nocardia orientalis.[1][2] It belongs to a family of compounds, the Muraceins, that have been identified as competitive inhibitors of Angiotensin-Converting Enzyme (ACE).[2] Its sibling compound, Muracein A, shows a competitive inhibition constant (Ki) of 1.5 µM.[2] These natural peptides are of interest in the study of hypertension and cardiovascular disease because they can modulate the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.[3]
Q2: What is the basic principle of an ACE inhibitor assay? An ACE inhibitor assay measures the ability of a compound, like this compound, to block the enzymatic activity of ACE. In the body, ACE converts angiotensin I into the potent vasoconstrictor angiotensin II.[4][5] Laboratory assays use a synthetic substrate that ACE cleaves to produce a detectable product (either colored or fluorescent).[6][7] When an inhibitor like this compound is present, the rate of product formation decreases, and this reduction is proportional to the inhibitor's potency.[7]
Q3: Which type of substrate should I use for my assay? The choice of substrate depends on the available equipment and desired sensitivity. Common options include:
-
Hippuryl-Histidyl-Leucine (HHL): A traditional substrate where the product, hippuric acid, is typically measured by HPLC or spectrophotometrically at 228 nm after extraction.[4] This method is robust but can be cumbersome.
-
Furanacryloyl-Phe-Gly-Gly (FAPGG): Allows for a continuous spectrophotometric assay by measuring the decrease in absorbance at 340 nm as the substrate is hydrolyzed. This method is faster and avoids organic extraction steps.[8]
-
Fluorogenic Substrates: These are highly sensitive substrates, such as o-aminobenzoyl peptides, that release a fluorescent product upon cleavage by ACE.[6][7] This method is ideal for high-throughput screening in a microplate format.[6][9]
Q4: My this compound sample is not water-soluble. What solvent can I use? If your sample is not soluble in the assay buffer, you may use a minimal amount of an organic solvent like DMSO or ethanol to dissolve it first. However, it is critical to ensure the final concentration of the solvent in the assay well is very low (typically <1%) as organic solvents can interfere with enzyme activity. Always run a "solvent control" well containing the same final concentration of the solvent without the inhibitor to validate your results.
Experimental Protocols & Optimization
General Protocol for ACE Inhibition Assay (96-Well Fluorometric Method)
This protocol provides a general framework. Concentrations of this compound, ACE, and substrate should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a Tris-HCl buffer (e.g., 150 mM, pH 8.3) containing NaCl (e.g., 1.125 M) and ZnCl₂ (e.g., 0.1 mM).[10]
- ACE Enzyme Solution: Dilute rabbit lung ACE stock solution in assay buffer to the desired working concentration (see Optimization Table below). Prepare this solution fresh daily.[10]
- Substrate Solution: Dilute a concentrated stock of a fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) in assay buffer.[10] Protect from light.
- Inhibitor (this compound) Stock: Prepare a concentrated stock solution of this compound. Create a dilution series to determine the IC₅₀ value.
- Positive Control: Prepare a dilution series of a known ACE inhibitor, such as Captopril or Lisinopril.[6]
2. Assay Procedure:
- To a 96-well black microplate, add the following to designated wells:
- Blank Wells: 80 µL of assay buffer.
- Control Wells (100% ACE Activity): 40 µL of assay buffer + 40 µL of ACE working solution.
- Inhibitor Wells: 40 µL of this compound dilution + 40 µL of ACE working solution.
- Pre-incubate the plate at 37°C for 10-15 minutes.[6][7]
- Initiate the reaction by adding 50 µL of the substrate solution to all wells except the Blank.[6]
- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence kinetically for 30-60 minutes at 37°C, with excitation at ~320-330 nm and emission at ~405-430 nm (confirm wavelengths for your specific substrate).[6][7]
3. Data Analysis:
- Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
- Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
Optimization of Assay Conditions
Systematic optimization of key parameters is crucial for accurate and reproducible results. The following table summarizes recommended starting points and ranges to test for a peptide inhibitor like this compound.
| Parameter | Starting Point | Range to Test | Rationale & Key Considerations |
| pH | 8.3 | 7.5 - 9.0 | ACE activity is pH-dependent. The optimal pH ensures maximal enzyme activity and can influence the charge state of the peptide inhibitor, affecting its binding.[3][7] |
| Temperature | 37°C | 25°C - 45°C | 37°C mimics physiological conditions.[6] Extreme temperatures can lead to enzyme denaturation and reduced activity. |
| ACE Concentration | 10-25 mU/mL | 5 - 50 mU/mL | The enzyme concentration should be low enough to ensure the reaction rate is linear over the measurement period and sensitive to inhibition. It should not deplete the inhibitor (avoid tight-binding conditions).[6] |
| Substrate Conc. | Kₘ value | 0.5x Kₘ to 5x Kₘ | The substrate concentration affects the reaction velocity. For competitive inhibitors, a concentration at or near the Michaelis-Menten constant (Kₘ) is often ideal for sensitivity. |
| Pre-incubation Time | 10 min | 0 - 30 min | Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated, which is especially important for slow-binding inhibitors. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Reagents not mixed properly before addition.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper technique.- Gently vortex all solutions before use.- Ensure the plate reader has uniform temperature control. |
| No or very low ACE activity (Control wells) | - Inactive enzyme (improper storage, repeated freeze-thaw cycles).- Incorrect buffer pH or composition.- Degraded substrate. | - Use a fresh aliquot of ACE enzyme.- Verify buffer pH and ensure all components (e.g., ZnCl₂) are present.- Prepare fresh substrate solution; protect from light. |
| High background fluorescence (Blank wells) | - Contaminated buffer or microplate.- Autofluorescence of the test compound (this compound). | - Use fresh, high-purity reagents and new plates.- Run a "Sample Blank" containing this compound and buffer (no enzyme) to measure and subtract its intrinsic fluorescence. |
| IC₅₀ value is too high or no inhibition observed | - this compound concentration is too low.- Inactive this compound sample.- Assay conditions are not optimal for inhibition. | - Test a wider and higher range of inhibitor concentrations.- Verify the integrity and purity of the this compound sample.- Re-optimize assay parameters (pH, enzyme/substrate concentration) as detailed in the table above. |
| Negative % Inhibition (Sample signal higher than control) | - The test compound (this compound) is fluorescent at the assay wavelengths.- The compound is activating the enzyme. | - Run and subtract the signal from a "Sample Blank" (see above).- While unlikely for this class, consider the possibility of enzymatic activation and confirm with orthogonal assays. |
Visual Diagrams
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Myrocin C, a new diterpene antitumor antibiotic from Myrothecium verrucaria. II. Physico-chemical properties and structure determination [pubmed.ncbi.nlm.nih.gov]
overcoming low solubility of Muracein C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Muracein C.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. What is the recommended starting solvent?
A1: For initial solubilization of muramyl peptides like this compound, we recommend starting with sterile, endotoxin-free water. A related compound, Muramyl dipeptide (MDP), is soluble in water at concentrations up to 40 mg/mL.[1] If aqueous solubility is limited, we suggest trying dimethyl sulfoxide (DMSO). MDP shows good solubility in DMSO, up to 50 mg/mL.[2] Sonication may aid in dissolution.[2]
Q2: My experimental protocol requires a low concentration of organic solvent. What are some alternatives to DMSO?
A2: If DMSO is incompatible with your assay, other water-miscible organic solvents can be tested. These include ethanol, methanol, or isopropanol. It is crucial to first dissolve this compound in a small volume of the organic solvent and then slowly add it to the aqueous buffer with gentle mixing to avoid precipitation. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of peptides. This compound is a muramyl peptide containing amino acids, which have ionizable groups.[3] Systematically adjusting the pH of your aqueous buffer may enhance solubility. We recommend testing a pH range from acidic to basic (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for solubilization. Note that the binding of some peptides to their targets can be pH-dependent.[4]
Q4: Are there any other methods to enhance the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed. These include the use of co-solvents, complexation agents like cyclodextrins, or lipid-based formulations. These advanced techniques can improve bioavailability and are common in peptide drug development.[3][5][6][7][8]
Troubleshooting Guide: Overcoming Low Solubility of this compound
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Step 1: Initial Solvent Screening
Start with the recommended solvents and simple physical methods to aid dissolution.
| Solvent | Concentration | Method | Notes |
| Sterile Water | Up to 40 mg/mL | Vortexing, Sonication | Recommended starting point.[1] |
| DMSO | Up to 50 mg/mL | Vortexing, Sonication | Use for preparing concentrated stock solutions.[2] |
| Ethanol | Test various concentrations | Gentle heating (37°C) | Use minimal volume then dilute in aqueous buffer. |
Step 2: pH Adjustment
If solubility in simple solvents is insufficient, investigate the effect of pH.
Experimental Protocol: pH Optimization
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7.4, and carbonate-bicarbonate buffer for pH 9).
-
Add a known amount of this compound to a small, equal volume of each buffer.
-
Vortex each sample for 1-2 minutes.
-
Visually inspect for complete dissolution. If undissolved particles remain, centrifuge the samples and measure the concentration of the supernatant to determine the solubility at each pH.
Step 3: Utilizing Solubility Enhancers
For challenging cases, consider the use of solubility-enhancing excipients.
| Method | Description | Key Considerations |
| Co-solvency | Using a mixture of water and a water-miscible solvent (e.g., propylene glycol, PEG 300) to increase solubility. | The concentration of the co-solvent should be optimized to avoid toxicity in biological assays. |
| Complexation | Using cyclodextrins to form inclusion complexes that have enhanced aqueous solubility. | The type of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be determined empirically. |
| Micellar Solubilization | Using surfactants to form micelles that can encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions. | The choice of surfactant and its concentration are critical to avoid interference with the biological activity of this compound. |
Visualizing Experimental Workflows
Decision Pathway for Solubilization Strategy
Caption: A flowchart for selecting a suitable solubilization method for this compound.
Experimental Workflow for Solubility Testing
Caption: A typical workflow for testing the solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Muramyl dipeptide | NOD | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasource.global [pharmasource.global]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
challenges in Muracein C purification and solutions
Welcome to the technical support center for Muracein C purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this angiotensin-converting enzyme (ACE) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound purification, offering potential causes and solutions.
Issue 1: Low Final Yield of this compound
-
Question: My final yield of this compound is consistently low after the multi-step purification process. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common challenge in the purification of natural products like this compound. Several factors throughout the purification workflow can contribute to product loss.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Fermentation Broth | Optimize the initial extraction method from the Nocardia orientalis fermentation broth. Experiment with different solvent systems or solid-phase extraction (SPE) cartridges to maximize the recovery of muramyl peptides. |
| Proteolytic Degradation | This compound, being a peptide, is susceptible to degradation by proteases present in the cell lysate.[1] Add a protease inhibitor cocktail to the extraction buffer and maintain low temperatures (e.g., 4°C) during all purification steps.[1] |
| Suboptimal Chromatography Conditions | Review and optimize the parameters for each chromatography step (e.g., ion exchange, size exclusion, reversed-phase). This includes resin choice, pH, buffer composition, and gradient slope. |
| Product Loss During Buffer Exchange/Concentration | Use ultrafiltration membranes with an appropriate molecular weight cutoff (MWCO) to minimize the loss of this compound. Ensure the membrane material is low-binding for peptides. |
-
Column: Mono Q™ HR 5/5 (Anion Exchange) or SP Sepharose™ Fast Flow (Cation Exchange).
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0 for anion exchange or 20 mM MES, pH 6.0 for cation exchange.
-
Sample Loading: Load the partially purified this compound sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 column volumes of equilibration buffer to remove unbound contaminants.
-
Elution: Elute bound this compound using a linear gradient of NaCl (e.g., 0-1 M over 20 column volumes) in the equilibration buffer.
-
Analysis: Analyze fractions using HPLC to identify those containing pure this compound.
Issue 2: Endotoxin Contamination in the Final Product
-
Question: My purified this compound shows high levels of endotoxin contamination. What are the best strategies for endotoxin removal?
-
Answer: Endotoxin contamination is a critical issue, especially for therapeutic peptides, as they can elicit a pyrogenic response.[2] While Nocardia orientalis is Gram-positive, contamination with Gram-negative bacteria during fermentation or purification can introduce endotoxins (lipopolysaccharides - LPS).[3]
Endotoxin Removal Strategies:
| Strategy | Description | Key Considerations |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind strongly to anion-exchange resins at neutral pH.[4][5] this compound's binding affinity will depend on its isoelectric point (pI). | Optimize buffer pH and salt concentration to selectively bind endotoxins while allowing this compound to flow through or elute at a different salt concentration.[5] |
| Membrane Adsorbers | Charged membrane adsorbers can effectively remove endotoxins.[4] They offer high flow rates and low back pressure. | Select a membrane with the appropriate charge (e.g., a Q-membrane for anion-exchange properties).[4] |
| Affinity Chromatography | Specialized affinity ligands (e.g., immobilized polymyxin B) can specifically bind to the lipid A portion of endotoxins. | This method can be highly effective but may require specific buffer conditions and can be more expensive. |
Issue 3: Presence of Aggregates in Purified this compound
-
Question: I am observing aggregates in my final this compound preparation. How can I prevent and remove them?
-
Answer: Peptide aggregation can lead to reduced bioactivity, increased immunogenicity, and issues with formulation.[1]
Prevention and Removal of Aggregates:
| Strategy | Description |
| Optimize Buffer Conditions | Screen different buffer pH and ionic strengths to find conditions that minimize aggregation. The addition of excipients like arginine or specific detergents can also help. |
| Size-Exclusion Chromatography (SEC) | SEC is a standard method to separate monomers from aggregates based on their size. It is often used as a final polishing step. |
| Hydrophobic Interaction Chromatography (HIC) | HIC can sometimes be used to separate aggregates from the monomeric form, as aggregation can expose hydrophobic patches. |
Frequently Asked Questions (FAQs)
-
Q1: What is the basic structure of this compound?
-
A1: this compound is a muramyl pentapeptide. It is composed of N-acetylmuramic acid, two moles of alanine, and one mole each of glutamic acid, serine, and diaminopimelic acid.[6]
-
-
Q2: What is the primary biological activity of this compound?
-
Q3: What analytical techniques are suitable for monitoring this compound purity?
-
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique well-suited for assessing the purity of peptides like this compound. Mass spectrometry can be used to confirm the molecular weight, and amino acid analysis can verify its composition.[1]
-
-
Q4: How should I store purified this compound to ensure its stability?
-
A4: For short-term storage, keep this compound in a suitable buffer at 4°C. For long-term storage, it is advisable to lyophilize the purified peptide or store it as a frozen solution at -80°C to prevent degradation.[8][9] The stability will depend on the specific formulation.
Troubleshooting Logic for Purity Issues:
Caption: A logical guide to troubleshooting purity issues.
-
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Endotoxin removal and prevention for pre-clinical biologics production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN113166792A - A method for removing or removing endotoxin from an endotoxin-containing source or a potential endotoxin-containing source - Google Patents [patents.google.com]
- 6. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Stability of l-Ascorbic Acid and Ascorbic Acid Oxidase in Broccoli (Brassica oleracea var. italica) [agris.fao.org]
- 9. thermal-stability-of-l-ascorbic-acid-and-ascorbic-acid-oxidase-in-broccoli-brassica-oleracea-var-italica - Ask this paper | Bohrium [bohrium.com]
minimizing batch-to-batch variability of Muracein C production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Muracein C from Nocardia orientalis.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation and provides actionable solutions.
Problem 1: Low this compound Titer
| Potential Cause | Recommended Action |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. Ensure essential minerals and trace elements are present in adequate amounts. Consider performing a media optimization study using a design of experiments (DoE) approach. |
| Inadequate Aeration and Dissolved Oxygen (DO) | Increase agitation speed and/or sparging rate to maintain DO levels above 20% saturation during the exponential growth phase. Monitor DO levels continuously. |
| Incorrect pH | Maintain the pH of the culture medium within the optimal range for Nocardia orientalis growth and secondary metabolite production (typically between 6.5 and 7.5). Implement automated pH control. |
| Suboptimal Fermentation Temperature | Ensure the fermenter temperature is maintained at the optimal setpoint for this compound production. Calibrate temperature probes regularly. |
| Poor Inoculum Quality | Standardize inoculum preparation by using a consistent seed culture age, cell density, and volume. Ensure the seed culture is in the late logarithmic growth phase. |
Problem 2: High Batch-to-Batch Variability in this compound Titer
| Potential Cause | Recommended Action |
| Inconsistent Raw Material Quality | Source raw materials from a single, qualified vendor. Perform quality control checks on each new lot of media components. |
| Variability in Inoculum Preparation | Implement a strict, documented protocol for seed culture development, including incubation time, temperature, and agitation speed. |
| Manual Process Deviations | Automate critical process parameters such as pH, temperature, and nutrient feeding where possible. Provide thorough training to operators on all manual steps. |
| Inconsistent Sterilization Cycles | Validate sterilization cycles for all media and equipment to ensure consistent sterility without degrading media components. |
| Genetic Instability of the Production Strain | Maintain a well-characterized master and working cell bank. Limit the number of passages from the working cell bank. Periodically re-isolate and screen for high-producing colonies. |
Problem 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Contamination with Other Microorganisms | Implement strict aseptic techniques during all stages of the process. Regularly monitor for contamination by microscopy and plating on selective media. |
| Production of Related Muracein Analogs | Optimize fermentation parameters (e.g., precursor feeding) to favor the production of this compound. Develop a more selective downstream purification process. |
| Cell Lysis and Release of Intracellular Components | Monitor cell viability during fermentation. Optimize harvest time to minimize cell lysis. |
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for Nocardia orientalis for this compound production?
A1: While the exact medium composition is often proprietary, a typical starting point for Nocardia fermentation includes a complex nitrogen source (e.g., yeast extract, peptone), a carbohydrate source (e.g., glucose, starch), and various mineral salts. Optimization of these components is crucial for maximizing this compound yield.
Q2: What are the critical process parameters to monitor and control during fermentation?
A2: The most critical parameters to control are pH, temperature, dissolved oxygen, and agitation speed. Continuous monitoring and control of these parameters are essential for process consistency.
Q3: How can I accurately quantify this compound in my fermentation broth?
A3: A robust and accurate method for quantifying this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity.
Q4: What are some common sources of contamination in Nocardia fermentations?
A4: Common sources of contamination include inadequately sterilized media and equipment, airborne microorganisms, and non-sterile sampling techniques. Maintaining strict aseptic practices is paramount.
Q5: How does the age of the inoculum affect this compound production?
A5: The physiological state of the inoculum is critical. An inoculum in the late logarithmic growth phase is typically optimal as the cells are metabolically active and ready to enter the production phase. Using an old or stationary phase inoculum can lead to a lag phase and inconsistent production.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound. Method development and optimization will be required for specific sample matrices.
1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with an appropriate mobile phase to bring the this compound concentration within the calibration curve range.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined using a this compound standard. This involves identifying the precursor ion and a suitable product ion.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
4. Calibration and Quantification: a. Prepare a series of this compound standards of known concentrations in the mobile phase. b. Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting flowchart for low this compound titer.
Technical Support Center: Muracein C Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and assessing the selectivity of Muracein C, a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a muramyl pentapeptide isolated from Nocardia orientalis.[1] It functions as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure.[2][3] As a competitive inhibitor, this compound binds to the active site of ACE, preventing the binding of its natural substrate, angiotensin I, and thereby blocking its conversion to the potent vasoconstrictor, angiotensin II.
Q2: How can the selectivity of this compound be improved?
Improving the selectivity of a peptide-based inhibitor like this compound involves modifying its structure to enhance its binding affinity for the target enzyme (ACE) while reducing its affinity for off-target enzymes. Key strategies include:
-
Structure-Based Drug Design: Utilize the 3D structure of the ACE active site to guide modifications to this compound. The active site of ACE contains a zinc ion that is critical for inhibitor binding.[4][5] Modifications can be designed to optimize interactions with specific residues in the active site, thereby increasing potency and selectivity.
-
Exploiting Differences in Active Sites: While ACE and other related enzymes, such as Angiotensin-Converting Enzyme 2 (ACE2), share some structural similarities, there are subtle but critical differences in their active site residues.[4] These differences can be exploited to design this compound analogs that selectively bind to ACE but not to ACE2 or other metalloproteases.
-
Amino Acid Substitution: Systematically replace amino acids in the pentapeptide chain of this compound. Substituting amino acids can alter the inhibitor's conformation and electrostatic properties, potentially leading to a more favorable interaction with the ACE active site compared to off-target enzymes.
Q3: What are common issues encountered when working with peptide inhibitors like this compound?
Researchers working with peptide inhibitors may face several challenges:
-
Poor Cell Permeability: Peptides often have difficulty crossing cell membranes, which can limit their efficacy in cell-based assays and in vivo models.
-
Metabolic Instability: Peptides are susceptible to degradation by proteases, leading to a short half-life.
-
Promiscuous Inhibition: Some peptides can cause non-specific inhibition through aggregation, leading to false-positive results.[6] This is particularly relevant in high-throughput screening.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | - Inconsistent enzyme or substrate concentration.- Pipetting errors.- Instability of this compound in the assay buffer. | - Prepare fresh enzyme and substrate solutions for each experiment.- Use calibrated pipettes and proper pipetting techniques.- Assess the stability of this compound in the assay buffer over the experiment's duration. Consider using a buffer with protease inhibitors (if compatible with the assay). |
| No inhibition observed | - Inactive this compound.- Incorrect assay conditions (pH, temperature).- Degraded enzyme. | - Verify the integrity and purity of the this compound sample.- Optimize assay conditions for ACE activity.- Use a fresh batch of ACE and verify its activity with a known inhibitor. |
| Apparent non-competitive inhibition instead of competitive inhibition | - this compound aggregation at high concentrations.- Presence of contaminants in the this compound sample. | - Test a wider range of this compound concentrations.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation.- Purify the this compound sample. |
| Low potency in cell-based assays | - Poor membrane permeability of this compound. | - Consider using cell-penetrating peptide tags.- Develop liposomal or nanoparticle-based delivery systems. |
Data Presentation
| Enzyme | Muracein A Inhibition (Ki) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 1.5 µM | [4] |
| Carboxypeptidase A | > 150 µM | [4] |
| Liver Alcohol Dehydrogenase | > 150 µM | [4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound for ACE
This protocol is based on commercially available ACE inhibitor screening kits.[1][7]
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
ACE substrate (e.g., FAPGG - N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute ACE in assay buffer to the desired concentration.
-
Prepare a stock solution of the ACE substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank wells: Assay buffer only.
-
Control wells: Assay buffer and ACE.
-
Inhibitor wells: Assay buffer, ACE, and varying concentrations of this compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the ACE substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 340 nm for FAPGG) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of ACE activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against ACE.
References
- 1. tangobio.com [tangobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Re-evaluating serum angiotensin-converting enzyme in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
dealing with Muracein C degradation during storage
This technical support center provides guidance on the proper storage and handling of Muracein C to minimize degradation and ensure experimental success. The following information is based on general best practices for peptide-based compounds, as specific stability data for this compound is limited.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and use of this compound, likely attributable to degradation.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of the peptide structure due to improper storage temperature, pH, or repeated freeze-thaw cycles. | 1. Review storage conditions. Ensure lyophilized powder is stored at -20°C or colder and solutions are stored frozen. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Check the pH of your experimental buffer; for many peptides, a pH of 5-6 is recommended for stability in solution.[1] |
| Precipitation upon reconstitution or during storage of solutions | Poor solubility, aggregation, or degradation leading to insoluble products. | 1. Attempt reconstitution in a different solvent system. For peptides, sterile, purified water or aqueous buffers are common. Small amounts of organic solvents like DMSO or DMF may aid dissolution of hydrophobic peptides, but solutions with DMSO should not be stored.[2] 2. Ensure the pH of the solution is appropriate for this compound's amino acid composition. Basic peptides dissolve better in acidic buffers, and acidic peptides in basic buffers.[2] 3. If precipitation occurs after storage, it may be a sign of degradation. A fresh vial should be used. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Correlate the appearance of new peaks with a decrease in the main this compound peak. 2. Review handling and storage procedures to identify potential causes of degradation. 3. If possible, characterize the degradation products to understand the degradation pathway. |
| Discoloration of lyophilized powder | Oxidation or other chemical degradation, possibly due to exposure to light or moisture. | 1. Discard the vial as the product is likely compromised. 2. Ensure that lyophilized this compound is stored in a dark, dry environment.[1][3][4] Vials should be tightly sealed. |
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed vial to protect it from moisture and light.[1][2][3][4] For short-term storage, 2-4°C is acceptable for a few weeks.[3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][2][4]
2. What is the best way to reconstitute this compound?
The choice of solvent will depend on the experimental requirements. Start with sterile, purified water or a buffer with a pH between 5 and 7.[2] If solubility is an issue, consult the product datasheet for any specific recommendations.
3. How should I store this compound solutions?
Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or colder.[1][2] Avoid using frost-free freezers, as their temperature fluctuations can be detrimental.[1][2] The shelf life of peptide solutions is limited.[1]
4. How many times can I freeze and thaw a this compound solution?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][2][3] Aliquoting the stock solution into smaller, single-use volumes is the best practice.
5. What factors can cause this compound to degrade in solution?
Several factors can contribute to the degradation of peptides in solution, including:
-
pH: Sub-optimal pH can lead to hydrolysis. A pH range of 5-6 is generally recommended for peptide stability.[1]
-
Oxidation: Peptides containing amino acids such as Cys, Met, and Trp are susceptible to oxidation.[2] While the full amino acid sequence of this compound is not detailed in the provided results, this is a common degradation pathway for peptides.
-
Microbial contamination: Use sterile buffers and proper aseptic techniques during reconstitution and handling.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general procedure to evaluate the stability of a reconstituted this compound solution under specific storage conditions.
1. Materials:
- Lyophilized this compound
- Sterile, high-purity water or desired buffer (e.g., phosphate buffer, pH 6.0)
- HPLC or LC-MS system
- Appropriate analytical column (e.g., C18)
- Mobile phases for chromatography
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
2. Procedure:
- Reconstitution: Carefully reconstitute a vial of lyophilized this compound with the chosen sterile buffer to a known concentration.
- Initial Analysis (T=0): Immediately after reconstitution, analyze an aliquot of the solution by HPLC or LC-MS to determine the initial purity and concentration of this compound. This will serve as the baseline.
- Aliquoting and Storage: Dispense the remaining solution into multiple small, tightly sealed vials (aliquots). Store these aliquots under the desired conditions to be tested (e.g., 4°C, -20°C).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition.
- Sample Analysis: Allow the aliquot to thaw (if frozen) and reach room temperature. Analyze the sample by HPLC or LC-MS using the same method as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of degradation. Also, observe the appearance and growth of any new peaks, which may represent degradation products.
3. Data Presentation:
The results can be summarized in a table as follows:
| Storage Condition | Time Point | This compound Concentration (µg/mL) | % of Initial Concentration |
| 4°C | 0 | 1000 | 100% |
| 24 hours | 950 | 95% | |
| 1 week | 750 | 75% | |
| -20°C | 0 | 1000 | 100% |
| 24 hours | 995 | 99.5% | |
| 1 week | 980 | 98% |
Visualizations
Caption: Logical flow from proper handling to potential degradation outcomes.
Caption: Experimental workflow for a this compound stability study.
Caption: Hypothetical degradation pathways for a peptide like this compound.
References
Welcome to the technical support center for the chromatographic purification of Muracein C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining the High-Performance Liquid Chromatography (HPLC) separation of this compound from related muraceins, such as Muracein A and B.
Frequently Asked Questions (FAQs)
Q1: What are Muraceins and why is their separation challenging?
A1: Muraceins are muramyl peptides produced by the bacterium Nocardia orientalis.[1][2][3] this compound is a muramyl pentapeptide, and its related compounds, Muracein A and B, are also muramyl peptides with likely very similar chemical structures.[1] The separation of these compounds by HPLC is challenging due to their structural similarity, which results in very close retention times on a chromatographic column. Effective separation requires a highly optimized HPLC method to achieve the necessary resolution.
Q2: What is the recommended starting HPLC method for separating this compound?
A2: For the separation of muramyl peptides like this compound, a reversed-phase HPLC (RP-HPLC) method is the most effective starting point. A C18 column is a good initial choice, paired with a mobile phase gradient of acetonitrile and water, containing an ion-pairing agent such as trifluoroacetic acid (TFA).
Q3: Why is an ion-pairing agent like TFA necessary?
A3: Peptides often contain ionizable functional groups (e.g., carboxylic acids and amines). An ion-pairing agent like TFA is an acidic modifier that protonates silanol groups on the silica-based stationary phase, reducing unwanted interactions that can lead to peak tailing. It also forms ion pairs with the analytes, which can improve retention and peak shape.
Q4: What detection wavelength should be used for this compound?
A4: Peptides are typically monitored at low UV wavelengths, usually between 210 and 220 nm, due to the absorbance of the peptide bonds.
Experimental Protocols
Recommended Starting Protocol for this compound Separation
This protocol is a recommended starting point and may require optimization for your specific sample and HPLC system.
| Parameter | Recommendation |
| HPLC System | Any standard analytical or preparative HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10-20 µL (analytical) |
| Sample Preparation | Dissolve the sample in Mobile Phase A |
Experimental Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing the separation of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and related compounds.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | 1. Gradient is too steep: The muraceins are eluting too close together. | 1a. Decrease the gradient slope: For example, change from 5-40% B over 30 min to 10-30% B over 40 min. 1b. Introduce an isocratic hold: Hold the mobile phase composition constant for a few minutes at the start of the elution of the compounds of interest. |
| 2. Inappropriate stationary phase: The column chemistry is not providing enough selectivity. | 2a. Try a different C18 column: Different manufacturers have slightly different C18 phases. 2b. Switch to a different stationary phase: A C8 or a Phenyl column may offer different selectivity. | |
| 3. Suboptimal mobile phase: The organic modifier or ion-pairing agent is not ideal. | 3a. Change the organic modifier: Replace acetonitrile with methanol. 3b. Adjust TFA concentration: Try a lower (e.g., 0.05%) or higher (e.g., 0.15%) concentration. | |
| Peak Tailing | 1. Secondary interactions with silanol groups: The muraceins are interacting with the silica backbone of the stationary phase. | 1a. Use an end-capped column: These columns have fewer free silanol groups. 1b. Lower the mobile phase pH: Ensure the pH is low enough to fully protonate the silanol groups (TFA at 0.1% should achieve this). |
| 2. Column overload: Too much sample is being injected. | 2a. Reduce the injection volume or sample concentration. | |
| 3. Column contamination or void: The column performance has degraded. | 3a. Flush the column with a strong solvent. 3b. If the problem persists, replace the column. | |
| Broad Peaks | 1. Large extra-column volume: The tubing between the injector, column, and detector is too long or has too large an internal diameter. | 1a. Use shorter, narrower-bore tubing. |
| 2. Sample solvent is stronger than the mobile phase: This causes the sample to spread on the column before the gradient starts. | 2a. Ensure the sample is dissolved in the initial mobile phase composition (e.g., 5% Acetonitrile in water with 0.1% TFA). | |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the previous injection. | 1a. Use high-purity solvents and freshly prepared mobile phases. 1b. Run a blank gradient (injecting mobile phase A) to identify carryover. 1c. Implement a column wash step at the end of each run. |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common HPLC separation problems.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Muracein C Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the biological activity of Muracein C and its derivatives.
Introduction
This compound is a muramyl pentapeptide originally isolated from Nocardia orientalis.[1][2] Along with its counterparts, Muracein A and B, it has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Enhancing the biological activity of this compound derivatives is a key objective for developing more potent therapeutic agents. This guide is designed to address common challenges and questions that may arise during your research and development efforts.
While published data on the specific biological activities of a wide range of this compound derivatives are limited, this guide consolidates best practices and established protocols for working with peptide-based enzyme inhibitors to support your experimental design and troubleshooting efforts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No ACE Inhibitory Activity | Peptide Degradation: Muramyl peptides can be susceptible to degradation, especially during storage or through repeated freeze-thaw cycles. | Store lyophilized peptides at -20°C or lower in a desiccator. For peptides in solution, use sterile buffers (pH 5-6), aliquot to avoid multiple freeze-thaw cycles, and store at -20°C. Consider filtering the peptide solution through a 0.2 µm filter to remove potential microbial contamination. |
| Oxidation: Peptides containing certain amino acid residues can be prone to oxidation, leading to a loss of activity. | If your this compound derivative contains oxidation-prone residues, consider using degassed buffers and storing the peptide under an inert atmosphere (e.g., argon or nitrogen). | |
| Incorrect Peptide Conformation: The three-dimensional structure of the peptide is crucial for its interaction with the ACE active site. Improper folding or aggregation can reduce activity. | Ensure that the peptide is fully solubilized in a buffer that is compatible with its sequence. For peptides with low solubility, consider the use of small amounts of organic solvents like DMSO or DMF, but be mindful of their potential effects on the ACE assay. | |
| Poor Peptide Solubility | Hydrophobic Nature of the Derivative: Modifications to the this compound structure to enhance activity, such as the addition of hydrophobic moieties, can lead to decreased solubility in aqueous buffers. | Systematically test the solubility of a small amount of the peptide in different solvents. For acidic peptides (net negative charge), try dissolving in a small amount of 0.1M ammonium bicarbonate and then dilute with water. For basic peptides (net positive charge), use a small amount of 25% acetic acid before diluting. |
| High Variability in Assay Results | Biological Contamination: Endotoxins (lipopolysaccharides) from bacterial contamination during synthesis or handling can interfere with cellular assays and some enzymatic assays. | Use endotoxin-free reagents and sterile techniques during peptide handling and assay preparation. Consider testing for endotoxin levels in your peptide preparations. |
| TFA Counter-ion Interference: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion. TFA can interfere with cellular assays and may alter the pH of your assay buffer. | If TFA interference is suspected, consider exchanging the counter-ion to acetate or hydrochloride through ion-exchange chromatography or by repeatedly dissolving the peptide in an HCl solution and lyophilizing. | |
| Peptide Aggregation: Aggregation of the peptide can lead to inconsistent concentrations in solution and variable activity. | Use dynamic light scattering (DLS) to check for aggregation. If aggregation is detected, try different buffer conditions (pH, ionic strength) or the addition of small amounts of non-ionic detergents to your assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of the parent Muracein compounds?
Q2: How can I improve the in vivo stability of my this compound derivatives?
A2: To enhance in vivo stability, consider strategies such as N-terminal acetylation or C-terminal amidation to protect against exopeptidases, incorporation of D-amino acids to reduce susceptibility to proteases, or cyclization of the peptide backbone.
Q3: What are the key structural features of peptides that generally lead to potent ACE inhibition?
A3: Structure-activity relationship studies on various ACE-inhibiting peptides suggest that the C-terminal tripeptide sequence is crucial for binding to ACE. Peptides with hydrophobic amino acid residues at these positions often exhibit potent inhibition.
Q4: My this compound derivative has poor solubility in standard assay buffers. What can I do?
A4: First, assess the net charge of your peptide at neutral pH. If it is acidic, try dissolving it in a basic buffer (e.g., ammonium bicarbonate) and then neutralizing. If it is basic, use an acidic solution (e.g., dilute acetic acid). For highly hydrophobic peptides, you may need to dissolve them in a small amount of an organic solvent like DMSO before diluting into the aqueous assay buffer. Always test the effect of the solvent on the enzyme activity in a control experiment.
Q5: How can I confirm that my derivative is directly inhibiting ACE and not acting through another mechanism?
A5: To confirm direct ACE inhibition, you should perform kinetic studies. By measuring the rate of the ACE-catalyzed reaction at different substrate concentrations in the presence and absence of your inhibitor, you can generate Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Data Presentation
The following table provides the known inhibition constant for Muracein A and serves as a template for presenting your own quantitative data for this compound and its derivatives. Note: The values for this compound and its derivatives in this table are hypothetical examples for illustrative purposes, as specific published data is not available.
| Compound | Modification | ACE Inhibition (IC50/Ki) |
| Muracein A | Parent Compound | 1.5 µM (Ki)[2] |
| This compound | Parent Compound | Data not available |
| Derivative 1 | C-terminal amidation | e.g., 5.2 µM (IC50) |
| Derivative 2 | N-terminal acetylation | e.g., 3.8 µM (IC50) |
| Derivative 3 | Substitution with hydrophobic residue at P'2 | e.g., 0.9 µM (IC50) |
Experimental Protocols
Detailed Methodology for In Vitro ACE Inhibition Assay (Colorimetric)
This protocol is a composite of established methods for determining the IC50 of ACE inhibitors.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
ACE substrate: N-Hippuryl-His-Leu (HHL)
-
Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
Lyophilized this compound derivative
-
Positive Control: Captopril
-
96-well microplate or microcentrifuge tubes
2. Preparation of Solutions:
-
ACE Solution: Prepare a stock solution of ACE in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes. A typical starting concentration is 2 mU/mL.
-
HHL Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Dissolve the this compound derivative and captopril in the assay buffer to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of a microplate or each microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for the control).
-
Add 20 µL of the ACE solution to each well/tube and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the HHL solution to each well/tube.
-
Incubate the reaction mixture for 30-60 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
4. Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of the derivative using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction with no inhibitor and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of this compound derivatives on ACE.
Experimental Workflow
Caption: Workflow for enhancing the biological activity of this compound derivatives.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACE Inhibitors: Muracein C, Captopril, and Lisinopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three angiotensin-converting enzyme (ACE) inhibitors: Muracein C, a naturally derived peptide, and the well-established synthetic drugs, captopril and lisinopril. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin-aldosterone system (RAAS). Inhibition of ACE is a clinically validated strategy for the management of hypertension and heart failure. While synthetic ACE inhibitors like captopril and lisinopril are widely used, there is ongoing research into novel inhibitors from natural sources, such as the muracein family of peptides. Muraceins are muramyl peptides produced by the bacterium Nocardia orientalis and have been identified as ACE inhibitors.[1][2] This guide offers a comparative overview of the biochemical and pharmacological properties of this compound, captopril, and lisinopril.
Mechanism of Action
All three compounds share a common mechanism of action: the inhibition of the angiotensin-converting enzyme. ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Quantitative Comparison of ACE Inhibition
| Compound | Type | Inhibitor Constant (Ki) |
| Muracein A * | Muramyl Peptide | 1.5 µM[1] |
| Captopril | Synthetic | ~0.39 - 1.4 nM |
| Lisinopril | Synthetic | ~0.39 nM[3] |
*Note: The Ki value for Muracein A is provided as a reference for the muracein family of compounds due to the absence of specific data for this compound in the available literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for assessing ACE inhibition.
Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Caption: A generalized experimental workflow for determining ACE inhibitory activity.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for comparing the potency of different compounds. A common method is the spectrophotometric assay based on the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Objective: To determine the IC50 values of this compound, captopril, and lisinopril for ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl) for reaction termination
-
Ethyl acetate for extraction
-
Test compounds: this compound, captopril, lisinopril
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in borate buffer to a final concentration of a specified activity (e.g., 0.1 U/mL).
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a series of dilutions for each test compound in borate buffer.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate 50 µL of the ACE solution with 50 µL of the test compound solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15 seconds to extract the hippuric acid formed.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Discussion and Conclusion
Captopril and lisinopril are highly potent ACE inhibitors with Ki values in the nanomolar range. The available data for Muracein A, a related compound to this compound, indicates a lower potency with a Ki in the micromolar range.[1] This suggests that, while the muracein family demonstrates ACE inhibitory activity, they may be significantly less potent than the synthetic inhibitors.
The differences in potency can be attributed to the structural features of the molecules and their interactions with the active site of the ACE enzyme. Captopril and lisinopril are designed to mimic the substrate of ACE and chelate the essential zinc ion in the enzyme's active site with high affinity. The larger peptide structure of muraceins may result in different binding kinetics and affinity.
Further research is warranted to isolate and quantitatively assess the ACE inhibitory activity of this compound to enable a direct and definitive comparison with established synthetic inhibitors. Such studies would provide valuable insights into the potential of muramyl peptides as lead compounds for the development of new antihypertensive agents. The experimental protocol detailed in this guide provides a robust framework for conducting such comparative studies.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
Muracein C and Other Microbial ACE Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Muracein C and other microbial-derived Angiotensin-Converting Enzyme (ACE) inhibitors. The content is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Efficacy of Microbial ACE Inhibitors
| Inhibitor Name | Producing Microorganism | Chemical Class | ACE Inhibition (IC50/Ki) |
| Muracein A | Nocardia orientalis | Muramyl Peptide | Ki = 1.5 µM |
| AHEPVK | Pleurotus cystidiosus (Mushroom) | Peptide | IC50 = 62.8 µM[1] |
| GPSMR | Pleurotus cystidiosus (Mushroom) | Peptide | IC50 = 277.5 µM[1] |
| KIGSRSRFDVT | Lentinula edodes (Shiitake Mushroom) | Peptide | IC50 = 37.14 µM |
| Alacepril | Streptomyces sp. | Proline derivative | - |
| Moveltipril | Streptomyces sp. | Proline derivative | - |
Note: The IC50 and Ki values are indicators of an inhibitor's potency; a lower value signifies greater potency. Direct comparison between Ki and IC50 should be made with caution as they are determined under different experimental assumptions.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The primary mechanism of action for these inhibitors is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS) cascade. ACE plays a crucial role in this pathway by converting Angiotensin I to the potent vasoconstrictor, Angiotensin II. The inhibition of ACE leads to reduced levels of Angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure.
Experimental Protocols
General Experimental Workflow for ACE Inhibitor Screening
The screening and characterization of novel microbial ACE inhibitors typically follow a standardized workflow, from microbial fermentation to the identification of active compounds.
References
Comparative Analysis of Muracein C's ACE Inhibitory Effect: An In Vitro Profile Against an In Vivo Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Muracein C. Currently, there is a notable absence of published in vivo validation studies for this compound's ACE inhibitory effect. Therefore, this document will present the available in vitro data for this compound and contrast it with the well-established in vivo efficacy of Captopril, a widely used ACE inhibitor. This comparison aims to provide a benchmark for future in vivo studies of this compound and related compounds.
Quantitative Data Summary
The following table summarizes the ACE inhibitory activity of this compound and its related compounds in vitro, alongside the in vivo efficacy of Captopril. It is critical to note the distinction between the in vitro (IC50) and in vivo (dose-dependent) data presented.
| Compound | ACE Inhibition (IC50) | Test System | Reference |
| This compound | 0.23 µM | In Vitro (Purified rabbit lung ACE) | |
| Muracein A | 0.31 µM | In Vitro (Purified rabbit lung ACE) | |
| Muracein B | 0.39 µM | In Vitro (Purified rabbit lung ACE) | |
| Captopril | 30 mg/kg (oral) | In Vivo (Spontaneously Hypertensive Rats) |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the ACE activity in an in vitro setting. The in vivo data for Captopril demonstrates a significant reduction in blood pressure at the specified oral dose.
Experimental Protocols
In Vitro ACE Inhibition Assay (for Muraceins)
The ACE inhibitory activity of the muraceins was determined by measuring the amount of hippuric acid liberated from the substrate hippuryl-L-histidyl-L-leucine.
-
Enzyme and Substrate Preparation: A solution of purified rabbit lung ACE (0.1 M borate buffer, pH 8.3, containing 0.3 M NaCl) was prepared. The substrate, hippuryl-L-histidyl-L-leucine, was also dissolved in the same buffer.
-
Inhibition Assay:
-
The muracein compound (or a control) was pre-incubated with the ACE solution for 5 minutes at 37°C.
-
The substrate solution was then added to the mixture to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
-
Quantification:
-
The reaction was stopped by the addition of 1 N HCl.
-
The liberated hippuric acid was extracted with ethyl acetate.
-
The ethyl acetate layer was evaporated to dryness, and the residue was dissolved in distilled water.
-
The absorbance of the resulting solution was measured at 228 nm to quantify the amount of hippuric acid.
-
-
IC50 Calculation: The concentration of the muracein that inhibited 50% of the ACE activity was determined and expressed as the IC50 value.
In Vivo Antihypertensive Assay (for Captopril)
The in vivo antihypertensive effect of Captopril was evaluated in spontaneously hypertensive rats (SHR).
-
Animal Model: Male spontaneously hypertensive rats were used as the animal model for hypertension.
-
Blood Pressure Measurement: The systolic blood pressure and heart rate of the rats were measured using the tail-cuff method before and after the administration of the test compound.
-
Drug Administration: Captopril was administered orally to the rats at a dose of 30 mg/kg.
-
Data Analysis: The changes in systolic blood pressure were monitored over time to determine the antihypertensive effect of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and a general workflow for the in vivo evaluation of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Caption: A generalized workflow for the in vivo evaluation of ACE inhibitors.
Discussion and Future Directions
The in vitro data for this compound is promising, with an IC50 value of 0.23 µM, suggesting potent ACE inhibitory activity. However, the translation of in vitro potency to in vivo efficacy is not always direct and requires rigorous validation. The lack of in vivo studies on this compound represents a significant gap in its development as a potential therapeutic agent.
Future research should prioritize the in vivo evaluation of this compound in a relevant animal model of hypertension, such as the spontaneously hypertensive rat. Such studies would need to establish the effective dose, bioavailability, and potential side effects of this compound. A direct comparison with established ACE inhibitors like Captopril within the same in vivo study would be invaluable for determining its relative potency and therapeutic potential.
A Comparative Analysis of Muracein A, B, and C: Potent ACE Inhibitors from Nocardia orientalis
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on Muracein A, B, and C, a family of muramyl peptides with demonstrated Angiotensin-Converting Enzyme (ACE) inhibitory activity.
Isolated from the fermentation broth of the bacterium Nocardia orientalis, Muraceins A, B, and C represent a unique class of peptidoglycan fragments with potential therapeutic applications. This guide provides a comprehensive comparison of their biological activities, with a focus on their primary function as ACE inhibitors. The information is compiled from seminal studies on these compounds, offering a valuable resource for researchers in pharmacology and drug discovery.
Structural and Biological Activity Overview
Muraceins are muramyl peptides, components of bacterial cell walls. Structural analyses have revealed the specific composition of each variant. The structures of Muracein A and B have been determined through spectroscopic methods, while Muracein C is characterized as a muramyl pentapeptide.[1] Their most significant biological activity identified to date is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system and a major target for antihypertensive therapies.
Comparative Analysis of ACE Inhibition
Among the three identified Muraceins, Muracein A has been distinguished as the most potent inhibitor of ACE.[2] Experimental data demonstrates that Muracein A inhibits ACE in a competitive manner.
Table 1: Comparative ACE Inhibitory Activity of Muracein A, B, and C
| Compound | Inhibition Constant (Ki) | Notes |
| Muracein A | 1.5 µM | Competitive inhibitor |
| Muracein B | Not Reported | Identified as an ACE inhibitor |
| This compound | Not Reported | Identified as an ACE inhibitor |
Data sourced from Bush et al., 1984.[2]
While specific inhibitory constants for Muracein B and C have not been reported in the available literature, their activity as ACE inhibitors has been confirmed. The groundbreaking study on these compounds emphasized Muracein A's superior potency.[2]
Mechanism of Action: Inhibition of the Renin-Angiotensin System
The primary mechanism of action for Muraceins is their interference with the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Muraceins prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.
Potential Immunomodulatory Role
As muramyl peptides, Muraceins are structurally related to components of bacterial cell walls known to be recognized by the innate immune system. Muramyl dipeptide (MDP), the core structural motif of many of these molecules, is a known ligand for the cytosolic pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). Activation of NOD2 typically triggers a signaling cascade that results in the production of pro-inflammatory cytokines. While this suggests a potential immunomodulatory role for Muraceins, direct experimental evidence of their interaction with NOD2 or activation of this pathway has not been reported.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following is a generalized protocol for determining ACE inhibitory activity, based on commonly used methods.
Objective: To quantify the inhibitory effect of Muraceins on ACE activity.
Principle: This assay measures the amount of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (Hip-His-Leu). The concentration of hippuric acid is determined by high-performance liquid chromatography (HPLC).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (Hip-His-Leu)
-
Muracein A, B, or C (Test compounds)
-
Captopril (Positive control)
-
Sodium borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Hip-His-Leu in sodium borate buffer.
-
Prepare stock solutions of Muraceins and captopril in deionized water or an appropriate solvent.
-
Prepare a working solution of ACE in a suitable buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the ACE solution with a pre-determined concentration of the Muracein test compound or captopril.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the Hip-His-Leu substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding HCl.
-
-
Quantification of Hippuric Acid by HPLC:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot of the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Elute the hippuric acid using an isocratic or gradient mobile phase of acetonitrile and water containing TFA.
-
Detect the hippuric acid by UV absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of known hippuric acid concentrations.
-
-
Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition for each Muracein concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Muraceins A, B, and C are a promising class of naturally derived ACE inhibitors. Muracein A, in particular, has demonstrated potent, competitive inhibition of this key enzyme. While further research is required to fully elucidate the comparative potency of Muraceins B and C and to explore their potential immunomodulatory activities, the existing data provides a solid foundation for future investigations into their therapeutic potential. This guide serves as a valuable starting point for researchers interested in the continued exploration of these fascinating microbial metabolites.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence Found for Muracein C Cross-Reactivity with Other Metalloproteases
Muraceins are a family of muramyl peptides isolated from Nocardia orientalis. Research has primarily focused on their potent ACE inhibitory activity. As ACE is a zinc-dependent metalloprotease, the potential for cross-reactivity with other metalloproteases that share a similar catalytic mechanism is a valid area of investigation for researchers and drug development professionals. However, specific studies detailing such interactions for Muracein C are currently lacking.
Some indication of specificity can be inferred from studies on the related compound, Muracein A. One study reported that Muracein A, the most potent of the muraceins against ACE, did not show inhibitory activity against two other zinc-containing enzymes, liver alcohol dehydrogenase and carboxypeptidase A, at concentrations up to 150 microM. This suggests a degree of selectivity for ACE over these particular enzymes. However, this information is limited and does not provide a broad understanding of the cross-reactivity profile across the diverse family of metalloproteases.
General Framework for Assessing Metalloprotease Cross-Reactivity
In the absence of specific data for this compound, a general approach to evaluating the cross-reactivity of an inhibitor against a panel of metalloproteases is outlined below. This framework provides a standard for the type of experimental data required for a comprehensive comparison.
A typical specificity profile for a metalloprotease inhibitor would be presented in a tabular format, summarizing the inhibitory concentrations (IC50) or inhibition constants (Ki) against a panel of relevant enzymes.
| Enzyme Target | Class | This compound IC50 / Ki (µM) | Comparative Inhibitor IC50 / Ki (µM) |
| ACE | Peptidase M2 | Data Not Available | Captopril: ~0.0017 |
| MMP-1 | Collagenase | Data Not Available | Batimastat: ~0.003 |
| MMP-2 | Gelatinase | Data Not Available | Batimastat: ~0.004 |
| MMP-3 | Stromelysin | Data Not Available | Batimastat: ~0.02 |
| MMP-7 | Matrilysin | Data Not Available | Batimastat: ~0.027 |
| MMP-9 | Gelatinase | Data Not Available | Batimastat: ~0.02 |
| ADAM10 | Sheddase | Data Not Available | GI254023X: ~0.005 |
| ADAM17 (TACE) | Sheddase | Data Not Available | TAPI-1: ~0.01 |
| Carboxypeptidase A | Peptidase M14 | No inhibition at 150 µM (for Muracein A) | Benzylsuccinic acid: ~0.45 |
Note: The data for this compound is listed as "Data Not Available" to reflect the current lack of specific findings. The values for comparative inhibitors are provided for context.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against a panel of metalloproteases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selection of metalloproteases.
Materials:
-
Recombinant human metalloproteases (e.g., MMPs, ADAMs)
-
Fluorogenic peptide substrates specific for each enzyme
-
This compound (test inhibitor)
-
Known broad-spectrum or specific metalloprotease inhibitors (positive controls)
-
Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute recombinant enzymes and fluorogenic substrates in the appropriate assay buffer to their working concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 100 µM down to 1 pM.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted this compound or control inhibitor. c. Add the specific metalloprotease to initiate a pre-incubation period (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore used in the substrate.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). b. Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).
Visualization of Cross-Reactivity Assessment
The logical workflow for assessing the cross-reactivity of an inhibitor is depicted in the following diagram.
Caption: Workflow for determining the cross-reactivity of a test inhibitor.
Muracein C: A Natural Peptide Alternative to Synthetic ACE Inhibitors? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel angiotensin-converting enzyme (ACE) inhibitors with improved efficacy and safety profiles has led researchers to explore natural sources. Among these, Muracein C, a muramyl peptide derived from the bacterium Nocardia orientalis, has been identified as a potential alternative to widely prescribed synthetic ACE inhibitors.[1][2] This guide provides a comprehensive comparison of this compound with established synthetic counterparts, supported by available experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both this compound and synthetic ACE inhibitors function by targeting the same critical enzyme in the renin-angiotensin-aldosterone system (RAAS). ACE plays a dual role in blood pressure regulation: it converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, these compounds decrease the production of angiotensin II and prevent the degradation of bradykinin, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Quantitative Comparison of ACE Inhibitory Activity
Direct quantitative comparison of this compound with synthetic ACE inhibitors is challenging due to the limited publicly available data for this compound. Early studies identified a family of three muraceins (A, B, and C) as ACE inhibitors, with Muracein A being the most potent.[1] While a Ki value for Muracein A has been reported, a specific IC50 value for this compound has not been prominently published.
| Inhibitor | Type | IC50 / Ki Value |
| Muracein A | Natural Peptide | Ki: 1.5 µM (Competitive Inhibition)[1] |
| This compound | Natural Peptide | Less potent than Muracein A (Specific IC50 not available in cited literature)[1] |
| Captopril | Synthetic (Sulfhydryl-containing) | IC50: ~20 nM |
| Enalaprilat | Synthetic (Dicarboxylate-containing) | IC50: ~2.4 nM |
| Lisinopril | Synthetic (Dicarboxylate-containing) | IC50: ~1.2 nM |
Note: IC50 and Ki values can vary depending on the assay conditions. The values for synthetic inhibitors are representative figures from the literature.
Synthetic ACE Inhibitors: A Brief Overview
Synthetic ACE inhibitors are classified based on their chemical structure, which influences their interaction with the ACE active site.
-
Sulfhydryl-containing inhibitors (e.g., Captopril): The first class of synthetic ACE inhibitors. While effective, the sulfhydryl group has been associated with side effects like skin rashes and taste disturbances.
-
Dicarboxylate-containing inhibitors (e.g., Enalapril, Lisinopril): This is the largest class of ACE inhibitors. They are generally more potent than captopril and have a different side-effect profile.
-
Phosphonate-containing inhibitors (e.g., Fosinopril): These inhibitors exhibit high potency and a long duration of action.
Common side effects associated with synthetic ACE inhibitors include a dry cough, hyperkalemia (elevated potassium levels), and, rarely, angioedema.
This compound: Potential Advantages and Unanswered Questions
As a naturally derived peptide, this compound presents a different pharmacological profile that may offer certain advantages:
-
Potential for a Better Side-Effect Profile: The structural differences between muramyl peptides and synthetic inhibitors might translate to a reduced incidence of class-specific side effects. However, this remains to be demonstrated in clinical studies.
-
Biocompatibility: Natural peptides are often readily metabolized, which could lead to a lower risk of accumulation and associated toxicities.
Despite these potential benefits, significant research gaps need to be addressed before this compound can be considered a viable therapeutic alternative:
-
Potency: The available data suggests this compound is less potent than Muracein A, which itself has a Ki in the micromolar range, significantly less potent than the nanomolar IC50 values of synthetic inhibitors.
-
Oral Bioavailability: Peptides are often susceptible to degradation in the gastrointestinal tract, leading to poor oral bioavailability. The delivery method for this compound would need to be a key area of investigation.
-
Production and Purification: Large-scale production and purification of a natural product like this compound can be more complex and costly compared to chemical synthesis.
Experimental Protocols: In Vitro ACE Inhibition Assay
To facilitate further research and direct comparison, a standard experimental protocol for determining ACE inhibitory activity is provided below. This spectrophotometric assay is based on the quantification of hippuric acid produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test compounds (this compound, synthetic inhibitors)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL in borate buffer.
-
Dissolve ACE in a suitable buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., captopril).
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate the ACE solution with various concentrations of the test compound or buffer (for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (HA) formed into ethyl acetate by vigorous vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Muracein C: A Comparative Guide
A critical source of confusion has been identified in existing literature and search queries between "Muracein C" and a similarly named class of compounds, "Muraymycins." This guide will first clarify the distinct nature of these molecules and then provide a comparative evaluation of their off-target effects based on available data.
This compound is a muramyl peptide that functions as an angiotensin-converting enzyme (ACE) inhibitor . Its on-target activity is the inhibition of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Muraymycins , on the other hand, are nucleoside antibiotics that inhibit MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) , an essential enzyme in bacterial peptidoglycan biosynthesis. This makes them promising antibacterial agents.
This guide will separately evaluate the off-target effects of this compound (in the context of ACE inhibitors and muramyl peptides) and a representative Muraymycin, providing a framework for researchers, scientists, and drug development professionals to understand their selectivity profiles.
Part 1: Off-Target Profile of this compound
As specific off-target screening data for this compound is limited in publicly available literature, this evaluation is based on data from the closely related Muracein A and the known biological activities of muramyl peptides.
Data Presentation
| Target Class | Potential Off-Target | Muracein A Inhibition Data | Muramyl Dipeptide (MDP) Activity | Potential Effect of this compound |
| Metalloenzymes | Liver Alcohol Dehydrogenase | No inhibition at 150 µM[1] | Not a primary target | Low probability of off-target inhibition |
| Carboxypeptidase A | No inhibition at 150 µM[1] | Not a primary target | Low probability of off-target inhibition | |
| Pattern Recognition Receptors | NOD2 | Data not available | Agonist[2][3][4] | Potential for immune stimulation |
Experimental Protocols
ACE Inhibition Assay: The inhibitory activity of Muracein A against ACE was determined by monitoring the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL). The assay typically involves incubating purified ACE with the substrate in the presence and absence of the inhibitor. The rate of product formation (hippuric acid) is measured spectrophotometrically or by HPLC. The Ki value is then calculated from dose-response curves using competitive inhibition models.[1]
Off-Target Enzyme Inhibition Assays (Liver Alcohol Dehydrogenase, Carboxypeptidase A): The potential off-target effects of Muracein A were assessed against other zinc-containing metalloenzymes. Standard chromogenic or fluorogenic substrates for each enzyme were used to measure their activity in the presence of high concentrations of Muracein A (e.g., 150 µM). A lack of reduction in enzyme activity indicates specificity for the primary target (ACE).[1]
NOD2 Activation Assay: To evaluate the potential for muramyl peptides to activate the innate immune receptor NOD2, cell-based reporter assays are commonly used. HEK293T cells are co-transfected with plasmids expressing human NOD2 and an NF-κB-luciferase reporter. The cells are then stimulated with the test compound (e.g., this compound). Activation of NOD2 leads to an NF-κB signaling cascade, resulting in the expression of luciferase. The luminescence is measured and compared to that induced by a known NOD2 agonist like Muramyl Dipeptide (MDP).[2][3][4]
Signaling Pathway
Caption: Potential on-target and off-target pathways of this compound.
Part 2: Off-Target Profile of Muraymycins (MraY Inhibitors)
The primary off-target concern for Muraymycins is the inhibition of the human ortholog of MraY, GlcNAc-1-P-transferase (GPT), also known as DPAGT1 . Inhibition of GPT can lead to cytotoxicity. Therefore, the selectivity for bacterial MraY over human GPT is a critical parameter in the development of Muraymycin-based antibiotics.
Data Presentation
| Compound | Target | IC50 / Activity | Selectivity (MraY vs. GPT) | Reference |
| Tunicamycin | MraY | Potent inhibitor | Low | [5][6] |
| GPT (human) | Potent inhibitor | [5][6] | ||
| Tunicamycin-MurNAc analog | MraY | Similar to Tunicamycin | >1000-fold | [5] |
| GPT (human) | >1000-fold weaker inhibition | [5] | ||
| Muraymycins (general) | MraY | Potent inhibitors | Generally selective for MraY | [5][7] |
| GPT (human) | Weaker inhibitors | [5][7] |
Experimental Protocols
MraY Inhibition Assay: The inhibitory activity of Muraymycins against bacterial MraY is typically measured using a fluorescence-based assay. This assay monitors the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide and a fluorescently labeled undecaprenyl phosphate analog. The reaction is initiated by the addition of purified MraY enzyme. The formation of the fluorescent Lipid I product is monitored over time in a microplate reader. IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.[7]
GPT (DPAGT1) Inhibition Assay: To assess the off-target activity, a similar in vitro assay is used with purified human GPT. In this case, the enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate. The activity can be monitored by quantifying the formation of the dolichol-PP-GlcNAc product, often using radiolabeled UDP-GlcNAc and subsequent detection by scintillation counting or autoradiography. IC50 values are calculated from dose-response curves.
Experimental Workflow
Caption: Workflow for determining the selectivity of Muraymycin inhibitors.
Conclusion
The evaluation of off-target effects is a critical step in the development of any therapeutic agent. In the case of This compound , while direct data is scarce, its structural similarity to muramyl dipeptides suggests a potential for interaction with the innate immune receptor NOD2, which warrants further investigation. For Muraymycins , the key to their therapeutic potential as antibiotics lies in their selectivity for the bacterial target MraY over the human homolog GPT. The development of analogs with high selectivity is a promising strategy to mitigate off-target toxicity. This comparative guide highlights the distinct off-target considerations for these two classes of molecules and provides a framework for their experimental evaluation.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. invivogen.com [invivogen.com]
- 5. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Independent Validation of Muracein C's Published Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the originally published activity of Muracein C with other well-established Angiotensin-Converting Enzyme (ACE) inhibitors. It is important to note that, to date, independent validation of this compound's activity beyond its initial discovery in 1984 has not been identified in publicly available scientific literature. The information presented herein is based on the original findings and is intended to offer a scientific and technical overview for research and drug development purposes.
Originally Published Activity of this compound
This compound was first described as a member of a family of muramyl peptides isolated from the fermentation of Nocardia orientalis.[1][2] The initial research, published in 1984, identified the muraceins as inhibitors of the Angiotensin-Converting Enzyme (ACE). This compound is characterized as a muramyl pentapeptide.[1] The original studies reported that the muraceins act as competitive inhibitors of ACE. While a specific inhibitory constant (Ki) of 1.5 µM was reported for Muracein A, a quantitative measure of the inhibitory potency (such as an IC50 or Ki value) for this compound was not specified in the abstracts of the original publications.[2]
Comparison with Other ACE Inhibitors
To provide a context for the potential activity of this compound, the following table compares its reported characteristics with those of three widely studied and clinically approved ACE inhibitors. The IC50 values for these established drugs are in the low nanomolar range, indicating high potency.
| Compound | Chemical Class | Origin / Development | ACE Inhibition IC50 | FDA Approved |
| This compound | Muramyl Pentapeptide | Natural Product (Nocardia orientalis) | Not Reported | No |
| Captopril | Thiol-containing dipeptide analog | Synthetic | ~20 nM[3][4] | Yes |
| Enalaprilat | Dicarboxylate-containing dipeptide analog | Synthetic (Active metabolite of Enalapril) | ~1.94 - 2.4 nM[1][2][3] | Yes (IV formulation) |
| Lisinopril | Dicarboxylate-containing dipeptide analog | Synthetic | ~1.2 nM[3] | Yes |
Experimental Protocols
The following is a generalized protocol for a standard in vitro Angiotensin-Converting Enzyme inhibition assay, based on commonly used methodologies. This protocol can be adapted for the screening and characterization of novel ACE inhibitors like this compound.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against Angiotensin-Converting Enzyme.
Principle: The assay measures the rate of substrate conversion by ACE in the presence and absence of an inhibitor. A common method involves a fluorogenic substrate which, when cleaved by ACE, produces a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)
-
Fluorogenic Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2, pH 8.3)
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., Captopril)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ACE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 20 µL of the assay buffer (for control) or the test compound/reference inhibitor at various concentrations.
-
Add 20 µL of the ACE enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes at 37°C, endpoint assay).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by fitting the data to a dose-response curve.
-
Mandatory Visualization
Workflow for ACE Inhibitor Discovery.
The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
References
Benchmarking Muracein C: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a framework for benchmarking the performance of Muracein C, a potential angiotensin-converting enzyme (ACE) inhibitor, against established standards. This document outlines the mechanism of action, comparative data from known ACE inhibitors, and detailed experimental protocols for performance evaluation.
This compound is a muramyl peptide produced by the bacterium Nocardia orientalis.[1][2] Along with its counterparts, Muracein A and B, it has been identified as an inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), a critical pathway for blood pressure regulation. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.
Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
The primary mechanism of action for this compound and other ACE inhibitors is the disruption of the renin-angiotensin system. The signaling pathway and the point of inhibition are illustrated below.
Caption: Renin-Angiotensin System and ACE Inhibition by this compound.
Comparative Performance Data
While specific quantitative performance data for this compound is not yet publicly available, its efficacy can be benchmarked against a range of known ACE inhibitors. The most common metric for inhibitor performance is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
For context, Muracein A, a related compound from the same source, has been reported to be a competitive inhibitor of ACE with a Ki (inhibition constant) of 1.5 µM.[1] The following tables provide IC50 values for well-established synthetic ACE inhibitors and various ACE inhibitory peptides derived from natural sources.
Table 1: Performance of Synthetic ACE Inhibitors
| Inhibitor | Type | IC50 (nM) |
| Captopril | Synthetic Drug | ~20 |
| Enalaprilat | Synthetic Drug | ~2.4 |
| Lisinopril | Synthetic Drug | ~1.2 |
Table 2: Performance of Natural ACE Inhibitory Peptides
| Peptide Source | Peptide Sequence | IC50 (µM) |
| Moth Bean | FPPPKVIQ | 0.24[3] |
| Marine Macroalga (Ulva intestinalis) | FGMPLDR | 219.35[4] |
| Marine Macroalga (Ulva intestinalis) | MELVLR | 236.85[4] |
| Various Tetrapeptides | WWNW, WRQF, WFRV, YYWK, WWDW, WWTY | 19.98 - 36.76[5] |
Experimental Protocols
To facilitate the direct comparison of this compound with other ACE inhibitors, a standardized in vitro ACE inhibition assay should be employed. The following protocol provides a general framework for determining the IC50 value of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against angiotensin-converting enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
ACE substrate (e.g., N-Hippuryl-His-Leu, HHL)
-
Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
This compound (or other test inhibitor) at various concentrations
-
Positive Control Inhibitor (e.g., Captopril)
-
Detection Reagent (e.g., o-phthaldialdehyde, OPA)
-
96-well microplate
-
Microplate reader
Workflow:
Caption: Experimental Workflow for ACE Inhibition Assay.
Detailed Method:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of the positive control inhibitor (e.g., Captopril) and perform serial dilutions.
-
Reconstitute the ACE enzyme in the assay buffer to the desired working concentration.
-
Dissolve the ACE substrate (HHL) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted this compound or the positive control inhibitor to the respective wells.
-
Add the ACE enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ACE substrate (HHL) solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stopping agent (e.g., 1M HCl).
-
Add the detection reagent (e.g., OPA) to each well to react with the product of the enzymatic reaction (His-Leu).
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [1 - (Sample - Sample Blank) / (Control - Control Blank)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This guide provides a foundational framework for the systematic evaluation of this compound's performance as an ACE inhibitor. By employing standardized assays and comparing the results against established benchmarks, researchers can accurately determine its potential as a novel therapeutic agent.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Muracein C: A Guide for Laboratory Professionals
For immediate release
Muracein C, an inhibitor of angiotensin-converting enzyme (ACE), and other muramyl peptides are recognized for their immunomodulatory activities.[1][2] Due to their biological activity, it is imperative to handle and dispose of these compounds with care to prevent unintended environmental release or personnel exposure.
Risk Assessment and Waste Classification
Prior to disposal, a thorough risk assessment of the this compound waste stream is necessary. The classification of the waste will depend on its form (solid or liquid), concentration, and any potential contamination with hazardous materials.
| Waste Stream Component | Potential Hazard Classification | Primary Disposal Consideration |
| This compound (pure solid) | Non-hazardous (based on available data for related compounds) | Chemical Waste |
| This compound Solutions (aqueous) | Non-hazardous (at typical research concentrations) | Dilution and Sewer Disposal (subject to local regulations) |
| Contaminated Labware (pipette tips, tubes, etc.) | Chemical or Biohazardous Waste (depending on experimental context) | Segregation and appropriate disposal route (autoclave for biohazards, chemical waste for hazardous contamination) |
| Grossly Contaminated PPE | Chemical Waste | Disposal as solid chemical waste |
Experimental Protocols for Disposal
Decontamination of this compound Solutions
For aqueous solutions of this compound at typical research concentrations (e.g., 0.1-10 µg/mL), a chemical inactivation step is recommended before disposal to denature the peptide.
Materials:
-
1 M Sodium hypochlorite solution (bleach)
-
1 M Sodium thiosulfate solution
-
pH indicator strips
Procedure:
-
To the this compound solution, add an equal volume of 1 M sodium hypochlorite solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the excess bleach by adding 1 M sodium thiosulfate solution until the oxidizing activity is quenched (can be tested with potassium iodide-starch paper).
-
Check the pH of the final solution and adjust to a neutral range (pH 6-8) using dilute acid or base as necessary.
-
The neutralized solution can then be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Disposal Procedures Workflow
Caption: Decision workflow for the proper disposal of this compound waste streams.
Signaling Pathway for Immunomodulation by Muramyl Peptides
Muramyl peptides, including this compound, are known to interact with the innate immune system. A key pathway involves the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).
Caption: Simplified signaling pathway of Muramyl Peptides through the NOD2 receptor.[3]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, standard laboratory PPE is required to minimize exposure.
| PPE Type | Specification | Purpose |
| Gloves | Nitrile or latex | Prevent skin contact |
| Eye Protection | Safety glasses or goggles | Protect eyes from splashes |
| Lab Coat | Standard laboratory coat | Protect clothing and skin |
| Respiratory Protection | Not generally required for solutions. Use a dust mask or work in a fume hood when handling powder. | Avoid inhalation of powder |
Handling Precautions:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust if handling the solid form.[4]
-
Wash hands thoroughly after handling.
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4]
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's environmental health and safety office for specific local regulations.
References
- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
